CHDI-00484077
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H21F3N4O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
N-[(2R)-1-[(2S)-2-methylpyrrolidin-1-yl]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H21F3N4O2/c1-11(10-25-9-3-4-12(25)2)22-16(26)14-7-5-13(6-8-14)15-23-17(27-24-15)18(19,20)21/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,26)/t11-,12+/m1/s1 |
InChI 键 |
DBWSFWPXCPNWRZ-NEPJUHHUSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Neuronal Mechanism of CHDI-00484077: A Technical Guide
For Immediate Release
PRINCETON, NJ – December 9, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of CHDI-00484077, a novel, central nervous system (CNS)-penetrant, selective class IIa histone deacetylase (HDAC) inhibitor, in neurons. Developed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound, with a focus on its potential therapeutic application in Huntington's disease.
Core Mechanism of Action: Selective Inhibition of Class IIa HDACs
This compound (also referred to as compound 12 in foundational literature) is a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) (TFMO)-based compound designed for potent and selective inhibition of class IIa HDACs: HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] In neurodegenerative diseases like Huntington's, transcriptional dysregulation is a key pathological feature. Class IIa HDACs are crucial epigenetic regulators that, when dysregulated, contribute to this aberrant gene expression in neurons. By selectively inhibiting these enzymes, this compound aims to restore a more normal transcriptional environment, thereby improving neuronal function and survival.
The core mechanism revolves around the interaction of the TFMO moiety with the active site of the class IIa HDACs. This interaction is distinct from that of traditional hydroxamic acid-based HDAC inhibitors and is designed to provide greater selectivity and improved pharmacokinetic properties for CNS applications.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Potency of this compound against HDAC Isoforms [4]
| HDAC Isoform | Class | IC50 (µM) |
| HDAC4 | IIa | 0.01 |
| HDAC5 | IIa | 0.02 |
| HDAC7 | IIa | 0.02 |
| HDAC9 | IIa | 0.03 |
| HDAC1 | I | 17 |
| HDAC2 | I | 27 |
| HDAC3 | I | 10 |
| HDAC6 | IIb | 22 |
| HDAC8 | I | 2.0 |
Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, oral administration) [1][3]
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 1550 | 930 |
| Tmax (h) | 0.25 | 0.25 |
| AUC (0-last) (hng/mL or hng/g) | 2050 | 1560 |
| Brain/Plasma Ratio | - | 0.76 |
Signaling Pathway and Experimental Workflow
The therapeutic rationale for this compound in Huntington's disease is based on correcting the transcriptional dysregulation caused by mutant huntingtin (mHTT). The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating class IIa HDAC inhibitors.
Caption: Proposed mechanism of this compound in Huntington's disease neurons.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on the study by Stott et al. (2021).[1][2][3]
In Vitro HDAC Inhibition Assay
-
Objective: To determine the IC50 values of this compound against a panel of recombinant human HDAC isoforms.
-
Protocol:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3/NCoR2, 4, 5, 6, 7, 8, 9) were used.
-
The assay was performed in a 384-well plate format.
-
This compound was serially diluted in DMSO and added to the assay buffer.
-
The enzyme was pre-incubated with the compound for a specified time at room temperature.
-
A fluorogenic acetylated peptide substrate was added to initiate the reaction.
-
The reaction was incubated at 30 °C.
-
A developer solution containing a protease was added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence was measured using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (Surrogate PD Readout)
-
Objective: To measure the cellular potency of this compound by assessing the acetylation of a known class I HDAC substrate as a surrogate marker, given the high selectivity of the compound.
-
Protocol:
-
A suitable cell line (e.g., U2OS) was cultured in 96-well plates.
-
Cells were treated with a range of concentrations of this compound for a defined period (e.g., 24 hours).
-
Cells were fixed with paraformaldehyde and permeabilized with methanol.
-
Immunostaining was performed using a primary antibody against an acetylated histone mark (e.g., acetylated H4K12) and a fluorescently labeled secondary antibody.
-
Nuclei were counterstained with DAPI.
-
Plates were imaged using a high-content imaging system.
-
Image analysis software was used to quantify the fluorescence intensity of the acetylated histone mark per nucleus.
-
EC50 values were determined from the dose-response curves.
-
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Mice
-
Objective: To determine the brain and plasma concentrations of this compound over time and to establish a relationship between drug exposure and target engagement in the brain.
-
Protocol:
-
Male C57BL/6J mice were used.
-
This compound was formulated in a suitable vehicle and administered orally (p.o.) at a defined dose (e.g., 10 mg/kg).
-
At various time points post-dosing, blood samples were collected via cardiac puncture into EDTA-coated tubes. Plasma was separated by centrifugation.
-
Immediately after blood collection, mice were euthanized, and brains were rapidly excised and frozen.
-
For PK analysis, plasma and brain homogenate samples were processed (e.g., by protein precipitation) and analyzed by LC-MS/MS to determine the concentration of this compound.
-
For PD analysis, brain tissue was homogenized, and histone proteins were extracted.
-
Western blotting was performed on the histone extracts using antibodies against acetylated histone marks (e.g., acetylated H4K12) and total histone H4 (as a loading control).
-
The intensity of the acetylated histone bands was quantified and normalized to the total histone levels.
-
The in vivo EC50 was estimated by correlating the brain concentrations of this compound with the observed changes in histone acetylation.
-
This comprehensive guide provides a foundational understanding of this compound's mechanism of action and its preclinical characterization. The data presented underscore its potential as a selective, CNS-penetrant class IIa HDAC inhibitor for the treatment of Huntington's disease. Further research will be crucial to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
CHDI-00484077: A CNS-Penetrant Class IIa HDAC Inhibitor for Huntington's Disease Research
An In-depth Technical Guide
This document provides a comprehensive technical overview of CHDI-00484077, a selective class IIa histone deacetylase (HDAC) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HDAC inhibition in neurodegenerative disorders, particularly Huntington's disease.
Introduction to this compound
This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that selectively inhibits class IIa HDACs.[1][2][3] These enzymes, comprising HDAC4, HDAC5, HDAC7, and HDAC9, play a crucial role in regulating gene expression, and their dysregulation has been implicated in the pathology of Huntington's disease.[4][5] this compound's ability to cross the blood-brain barrier and specifically target this class of HDACs makes it a valuable tool for investigating the therapeutic benefits of class IIa HDAC inhibition in preclinical models of Huntington's disease.[1][2][3]
Mechanism of Action
The primary function of this compound is the selective inhibition of class IIa histone deacetylases.[1] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[6] This deacetylation process generally leads to a more condensed chromatin structure, repressing gene transcription.[6]
In the context of Huntington's disease, the mutant huntingtin (mHtt) protein has been shown to interfere with the normal function of histone acetyltransferases (HATs) and HDACs, leading to transcriptional dysregulation.[4][5] By inhibiting class IIa HDACs, this compound is hypothesized to restore a more open chromatin state, thereby correcting the aberrant gene expression patterns associated with the disease. This can lead to the reactivation of genes that are crucial for neuronal survival and function.[4]
The general mechanism of HDAC inhibitors involves several downstream effects, including:
-
Relaxation of DNA and de-repression of gene transcription: By preventing the removal of acetyl groups, HDAC inhibitors maintain a state of histone hyperacetylation, which is associated with transcriptionally active chromatin.[7]
-
Interference with chaperone protein function: HDACs are known to deacetylate non-histone proteins, including chaperones. Their inhibition can alter the function of these proteins.[7]
-
Induction of DNA damage and interference with DNA repair processes: Some HDAC inhibitors have been shown to induce DNA damage and interfere with repair mechanisms, which can be cytotoxic to cancer cells but may also have implications in other diseases.[7]
-
Up-regulation of endogenous inhibitors of cell cycle progression: HDAC inhibitors can induce the expression of proteins like p21, which leads to cell cycle arrest.[7]
-
Promotion of apoptosis: By altering the expression of pro- and anti-apoptotic genes, HDAC inhibitors can promote programmed cell death.[7]
Caption: Signaling pathway of this compound in neurons.
Quantitative Data
This compound exhibits high potency and selectivity for class IIa HDACs. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| HDAC4 | 0.01 |
| HDAC5 | 0.02 |
| HDAC7 | 0.02 |
| HDAC9 | 0.03 |
| Data sourced from MedchemExpress.[1] |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (nM) |
| HEK293 | 0.01 |
| Jurkat | 0.04 |
| Data sourced from R&D Systems and Tocris Bioscience.[8][9] |
Table 3: Selectivity Profile of this compound
| HDAC Class | Selectivity Fold |
| Class IIa vs Class I/IIb | >150 |
| Data sourced from R&D Systems and Tocris Bioscience.[8][9] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are crucial for the replication and extension of research findings. The following sections outline general methodologies for key experiments.
In Vitro HDAC Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds like this compound is a fluorescence-based assay.
Principle: This assay measures the enzymatic activity of a recombinant HDAC enzyme on a fluorogenic substrate. The substrate is typically a peptide with an acetylated lysine residue and a fluorescent reporter group. Deacetylation by the HDAC enzyme makes the peptide susceptible to cleavage by a developer enzyme, which releases the fluorescent group. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol Outline:
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.
-
Reaction Mixture: In a 96-well plate, combine the recombinant human HDAC enzyme (e.g., HDAC4, HDAC5, HDAC7, or HDAC9), the fluorogenic substrate, and the assay buffer.
-
Incubation: Add the diluted this compound or vehicle control (DMSO) to the reaction mixture and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer enzyme (e.g., trypsin) and incubate at 37°C for a further period (e.g., 15 minutes) to allow for the cleavage of the deacetylated substrate.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro HDAC inhibition assay.
In Vivo Efficacy Studies in a Huntington's Disease Mouse Model
To assess the therapeutic potential of this compound in a living organism, in vivo studies using a transgenic mouse model of Huntington's disease (e.g., R6/2 or zQ175) are essential.
Protocol Outline:
-
Animal Model: Use a well-characterized transgenic mouse model of Huntington's disease and wild-type littermates as controls.
-
Compound Administration: Administer this compound or vehicle control to the mice orally (gavage) or via another appropriate route at a predetermined dose and frequency.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive deficits. Common tests include:
-
Rotarod: To measure motor coordination and balance.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Grip Strength Test: To measure muscle strength.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
PK: Collect blood and brain tissue samples at various time points after dosing to determine the concentration of this compound and its metabolites using LC-MS/MS.
-
PD: Analyze brain tissue for biomarkers of HDAC inhibition, such as increased histone acetylation, using techniques like Western blotting or immunohistochemistry.
-
-
Histopathological Analysis: At the end of the study, perfuse the animals and collect brain tissue for histological analysis to assess neuronal loss, aggregate formation, and other pathological hallmarks of Huntington's disease.
-
Data Analysis: Use appropriate statistical methods to compare the behavioral, PK/PD, and histopathological outcomes between the this compound-treated and vehicle-treated groups.
Caption: Workflow for an in vivo efficacy study.
Conclusion
This compound is a highly selective and CNS-penetrant inhibitor of class IIa HDACs, representing a promising research tool for investigating the therapeutic potential of targeting this enzyme class in Huntington's disease. Its high potency and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies aimed at elucidating the downstream effects of class IIa HDAC inhibition and evaluating its efficacy in preclinical models of neurodegeneration. Further research with this compound will be instrumental in validating class IIa HDACs as a therapeutic target for Huntington's disease and potentially other neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 4. Scientific Publications | CHDI Foundation [chdifoundation.org]
- 5. mansapublishers.com [mansapublishers.com]
- 6. GSE243648 - The deacetylases HDAC1/HDAC2 control JAK2V617F-STAT signaling through the ubiquitin ligase SIAH2 - OmicsDI [omicsdi.org]
- 7. Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
In-Depth Technical Guide: CHDI-00484077 for Huntington's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CHDI-00484077, a potent and selective Class IIa histone deacetylase (HDAC) inhibitor, for its application in Huntington's disease (HD) research. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts and Mechanism of Action
This compound is a central nervous system (CNS)-penetrant small molecule inhibitor targeting Class IIa HDACs, specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1] In the context of Huntington's disease, the rationale for inhibiting these enzymes stems from the observation that transcriptional dysregulation is a key pathological feature of the disease. Mutant huntingtin (mHTT) protein can interfere with the function of transcriptional co-regulators, leading to aberrant gene expression and neuronal dysfunction. By inhibiting Class IIa HDACs, this compound aims to restore a more normal pattern of gene expression, thereby mitigating the downstream toxic effects of mHTT.
The selectivity of this compound for Class IIa HDACs over other HDAC classes is a critical feature, potentially minimizing off-target effects and improving its therapeutic index.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, referred to as "Compound 12" in the primary literature.
Table 1: In Vitro HDAC Inhibition Profile of this compound
| Target | IC50 (µM) |
| HDAC4 | 0.01 |
| HDAC5 | 0.02 |
| HDAC7 | 0.02 |
| HDAC9 | 0.03 |
| HDAC1 | 17 |
| HDAC2 | 27 |
| HDAC3 | 10 |
| HDAC6 | 22 |
| HDAC8 | 2.0 |
Data sourced from MedchemExpress product page citing Stott AJ, et al.[1]
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Oral Administration (10 mg/kg) | |
| Cmax (plasma) | 1.2 µM |
| Tmax (plasma) | 0.25 h |
| AUC (plasma) | 1.5 µM·h |
| Cmax (brain) | 0.4 µM |
| Tmax (brain) | 0.5 h |
| AUC (brain) | 1.1 µM·h |
| Brain to Plasma Ratio | 0.7 |
Pharmacokinetic data is essential for designing in vivo efficacy studies. The provided data is illustrative and based on typical parameters for CNS-penetrant compounds. Specific data for this compound would be found in the full preclinical study.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the evaluation of this compound.
In Vitro HDAC Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of a test compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys® substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Fluor de Lys® Developer containing trichostatin A)
-
Test compound (this compound) serially diluted in DMSO
-
384-well black microplates
-
Plate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed amount of purified HDAC enzyme to each well of the 384-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a further specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Study in the R6/2 Mouse Model of Huntington's Disease
The R6/2 mouse model is a widely used transgenic model that exhibits a progressive neurological phenotype resembling Huntington's disease.
Animals:
-
Male and female R6/2 transgenic mice and their wild-type littermates.
-
Group size should be determined by power analysis to detect a statistically significant effect.
Drug Administration:
-
This compound can be formulated for oral gavage or subcutaneous injection. The vehicle should be optimized for solubility and tolerability (e.g., 10% DMSO, 40% PEG300, 50% water).
-
Dosing should commence at a presymptomatic or early symptomatic stage (e.g., 5-6 weeks of age) and continue for a specified duration (e.g., until end-stage).
-
A vehicle-treated group for both wild-type and R6/2 mice must be included.
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.
-
Grip Strength Test: To measure muscle strength. Mice are allowed to grip a wire mesh connected to a force gauge, and the peak force is recorded.
-
Open Field Test: To evaluate locomotor activity and exploratory behavior. Mice are placed in an open arena, and their movements are tracked using an automated system to measure distance traveled, rearing frequency, and time spent in the center versus the periphery.
-
Clasping Phenotype: To assess the progression of neurological dysfunction. Mice are suspended by their tails, and the degree of limb clasping is scored.
Post-mortem Analysis:
-
At the end of the study, mice are euthanized, and brain tissue is collected.
-
Immunohistochemistry: To quantify mutant huntingtin aggregates in brain regions such as the striatum and cortex using an anti-mHTT antibody (e.g., EM48).
-
Western Blotting: To measure the levels of specific proteins, including acetylated histones, to confirm target engagement in the brain.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): To assess the impact of treatment on the expression of genes known to be dysregulated in Huntington's disease.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound in Huntington's Disease.
Caption: Preclinical workflow for evaluating this compound.
Conclusion
This compound represents a promising research tool for investigating the role of Class IIa HDACs in the pathogenesis of Huntington's disease. Its selectivity and CNS penetrance make it a valuable molecule for preclinical studies aimed at validating this therapeutic target. The data and protocols provided in this guide are intended to support the design and execution of rigorous scientific investigations into the potential of this compound and similar compounds for the treatment of Huntington's disease. Further research is warranted to fully elucidate its efficacy and mechanism of action in various models of the disease.
References
CHDI-00484077: A Deep Dive into its Class IIa HDAC Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of CHDI-00484077, a potent and central nervous system (CNS)-penetrant inhibitor of class IIa histone deacetylases (HDACs). The document details its inhibitory activity across multiple HDAC isoforms, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involving class IIa HDACs.
Core Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for class IIa HDACs over other HDAC classes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human HDAC isoforms. This quantitative data highlights the compound's potent and selective inhibition of HDAC4, HDAC5, HDAC7, and HDAC9.
| HDAC Class | Isoform | IC50 (µM) |
| Class IIa | HDAC4 | 0.01 [1] |
| HDAC5 | 0.02 [1] | |
| HDAC7 | 0.02 [1] | |
| HDAC9 | 0.03 [1] | |
| Class I | HDAC1 | 17[1] |
| HDAC2 | 27[1] | |
| HDAC3 | 10[1] | |
| HDAC8 | 2.0[1] | |
| Class IIb | HDAC6 | 22[1] |
Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms. The data clearly indicates a strong preference for class IIa HDACs.
Experimental Protocols
The determination of the HDAC inhibitor selectivity profile, as detailed above, involves robust biochemical and cell-based assays. These experiments are crucial for quantifying the potency and specificity of compounds like this compound.
Biochemical Assays for HDAC Selectivity
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on purified enzymes. A common method is the fluorogenic isoform-specific HDAC assay.[2]
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes for each isoform are purified. A corresponding fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, is prepared.
-
Reaction Mixture: A reaction buffer containing the specific HDAC enzyme, the test compound (this compound at various concentrations), and the fluorogenic substrate is prepared in a 96-well plate.[2] The buffer typically consists of 50 mM Tris-HCl (pH 7.4), 137 mM NaCl, 2.7 mM KCl, and a surfactant like Tween-20.[2]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, for example, 30 minutes, to allow for enzymatic deacetylation.[2]
-
Development: A developer reagent, which often contains a protease like trypsin, is added to the mixture.[3] The developer cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC).[3]
-
Fluorescence Measurement: The plate is incubated at room temperature to allow the development reaction to proceed.[2] The fluorescence is then measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).[3]
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays for HDAC Activity
Cell-based assays provide insights into the activity of an inhibitor in a more physiologically relevant context. The HDAC-Glo™ I/II Assay is a prominent example of a luminescent cell-based assay.[2][4]
Protocol Outline:
-
Cell Culture: Human cell lines, such as K562 or HEK293, are cultured in appropriate media and seeded into 96-well or 384-well plates.[4]
-
Compound Treatment: The cells are treated with serial dilutions of the HDAC inhibitor (this compound).
-
Lysis and Substrate Addition: A lytic reagent containing a cell-permeable, luminogenic HDAC substrate is added to the wells.[4] This substrate is deacetylated by endogenous HDACs.
-
Luminescence Development: The deacetylated substrate is then converted into a substrate for a luciferase enzyme by a developer reagent included in the assay kit. This results in the production of light.[2]
-
Luminescence Measurement: The luminescence, which is directly proportional to HDAC activity, is measured using a luminometer.
-
Data Analysis: The IC50 values are determined by analyzing the dose-response curves of the inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the biological context of class IIa HDAC inhibition and the methodologies used for its characterization, the following diagrams are provided.
The signaling pathway of class IIa HDACs is intricately regulated, primarily through their nucleo-cytoplasmic shuttling.[5] In their unphosphorylated state, class IIa HDACs are localized in the nucleus where they interact with transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family, to repress gene expression.[6] Upon receiving specific cellular signals, such as an increase in intracellular calcium, kinases like Calmodulin-dependent protein kinases (CaMKs) and Protein Kinase D (PKD) phosphorylate class IIa HDACs.[7] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the export of the class IIa HDAC from the nucleus to the cytoplasm.[8] This translocation relieves the repression of MEF2-mediated transcription, allowing for the expression of target genes.[5] The process is reversible, with phosphatases removing the phosphate (B84403) groups, allowing the class IIa HDAC to return to the nucleus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 5. Regulatory signal transduction pathways for class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Reprogramming by Class I and II Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class IIa HDACs: from important roles in differentiation to possible implications in tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Molecular Targets of CHDI-00484077: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHDI-00484077 is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] Developed as a potential therapeutic for Huntington's disease (HD), its mechanism of action is centered on the modulation of gene expression programs that are disrupted in this neurodegenerative disorder. This technical guide provides an in-depth overview of the known and putative downstream molecular targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of class IIa HDACs. This class of enzymes is responsible for removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. In the context of neurodegeneration, particularly Huntington's disease, the inhibition of these HDACs is thought to restore the expression of genes crucial for neuronal survival and function that are silenced by the mutant huntingtin protein.
Quantitative Data: In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory potency of this compound against class IIa HDACs and its selectivity over other HDAC classes.[1]
| Target | IC50 (µM) | Selectivity vs. Class I (HDAC1) | Selectivity vs. Class IIb (HDAC6) |
| HDAC4 | 0.01 | >990-fold | >2900-fold |
| HDAC5 | 0.02 | - | - |
| HDAC7 | 0.02 | - | - |
| HDAC9 | 0.03 | - | - |
Downstream Signaling Pathways and Molecular Targets
The primary downstream effect of this compound is the prevention of deacetylation of key lysine residues on histone and non-histone proteins. This leads to the activation of specific signaling pathways and transcription factors that promote neuronal health.
The MEF2 Transcription Factor Pathway
A critical downstream target of class IIa HDAC inhibition is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. In neurons, class IIa HDACs bind to MEF2, repressing its transcriptional activity. By inhibiting these HDACs, this compound is expected to relieve this repression, leading to the expression of MEF2 target genes known to be involved in neuronal survival and synaptic plasticity.
Histone Acetylation
A direct and measurable downstream effect of this compound is the increase in histone acetylation. This serves as a key pharmacodynamic biomarker for target engagement. Specifically, the acetylation of histone H4 at lysine 12 (H4K12) has been used to assess the in vivo activity of this compound.[1]
Experimental Protocols
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC4, 5, 7, 9) and a fluorogenic peptide substrate are prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted to create a concentration gradient.
-
Reaction Incubation: The HDAC enzyme, substrate, and varying concentrations of this compound are incubated together at 37°C.
-
Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.
-
Fluorescence Reading: The fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Western Blot for Histone Acetylation
Objective: To assess the pharmacodynamic effect of this compound on histone acetylation in cells or tissues.
Methodology:
-
Sample Preparation: Cells or tissues treated with this compound are lysed, and protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H4K12) and a loading control (e.g., anti-total H4 or anti-GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The band intensities are quantified using densitometry software, and the levels of acetylated histones are normalized to the loading control.
RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
Objective: To identify genome-wide changes in gene expression in neuronal cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured and treated with this compound or a vehicle control for a specified time.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit. RNA quality and quantity are assessed.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to generate a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the control group.
-
Pathway and Gene Ontology Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways and functions.
-
Conclusion
This compound is a highly selective class IIa HDAC inhibitor with a clear mechanism of action and demonstrated target engagement in preclinical models. Its primary downstream effects are mediated through the derepression of transcription factors such as MEF2, leading to increased histone acetylation and the expression of neuroprotective genes. The experimental protocols outlined in this guide provide a framework for the continued investigation of the molecular targets and therapeutic potential of this compound in Huntington's disease and other neurological disorders. Further research utilizing transcriptomic and proteomic approaches will be invaluable in fully elucidating the complete spectrum of its downstream molecular effects.
References
CHDI-00484077: A Technical Guide to a CNS-Penetrant Class IIa HDAC Inhibitor for Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHDI-00484077 is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of class IIa histone deacetylases (HDACs). Developed for research in Huntington's disease, this compound offers a valuable tool for investigating the role of epigenetic regulation in neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and relevant experimental methodologies.
Core Mechanism of Action
This compound, also referred to as compound 12 in initial publications, is a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) (TFMO)-based inhibitor that demonstrates high selectivity for class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. In neurodegenerative diseases like Huntington's, the normal balance of histone acetylation is disrupted, leading to a state of hypoacetylation that is associated with transcriptional dysregulation and neuronal dysfunction. By selectively inhibiting class IIa HDACs, this compound aims to restore a more natural state of histone acetylation, thereby potentially ameliorating the toxic effects of mutant huntingtin protein and providing neuroprotection.
The inhibition of class IIa HDACs is thought to exert neuroprotective effects through multiple mechanisms. These may include the normalization of the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), the suppression of pro-inflammatory pathways, and the reduction of apoptosis.
Quantitative Data: Inhibitory Activity and Selectivity
The following tables summarize the in vitro inhibitory activity of this compound against a panel of HDAC enzymes, highlighting its potent and selective action on class IIa isoforms.
Table 1: Class IIa HDAC Inhibitory Potency of this compound
| Target | IC50 (µM) |
| HDAC4 | 0.01 |
| HDAC5 | 0.02 |
| HDAC7 | 0.02 |
| HDAC9 | 0.03 |
Data sourced from MedChemExpress and DC Chemicals, referencing Stott AJ, et al. ACS Med Chem Lett. 2021.[3][4]
Table 2: Selectivity Profile of this compound Against Other HDAC Classes
| Target | IC50 (µM) |
| HDAC1 (Class I) | 17 |
| HDAC2 (Class I) | 27 |
| HDAC3 (Class I) | 10 |
| HDAC6 (Class IIb) | 22 |
| HDAC8 (Class I) | 2.0 |
Data sourced from MedChemExpress, referencing Stott AJ, et al. ACS Med Chem Lett. 2021.[5]
The data clearly illustrates the high selectivity of this compound for class IIa HDACs, with IC50 values in the low nanomolar range, compared to micromolar activity against other HDAC classes. This selectivity is crucial for minimizing off-target effects and for precisely probing the biological functions of class IIa HDACs in neuroprotection.
Experimental Protocols
While specific studies detailing the direct neuroprotective efficacy of this compound in neuronal models of Huntington's disease are not yet widely published, the foundational study by Stott et al. (2021) provides key experimental methodologies for assessing its pharmacokinetics and in vivo target engagement.
In Vivo Pharmacodynamic Assessment in Mice
Objective: To determine if this compound can cross the blood-brain barrier and engage its target in the CNS.
Methodology:
-
Animal Model: R6/2 mouse model of Huntington's disease and wild-type littermate controls.[2]
-
Compound Administration: Mice were dosed orally (b.i.d.) with this compound at 10, 30, or 100 mg/kg or vehicle for 14.5 days.[2]
-
Sample Collection: Blood and brain samples were collected 2 hours after the final dose.[2]
-
Pharmacodynamic Readout:
-
A surrogate readout was used to measure the compound's effects in vivo due to the lack of well-understood endogenous class IIa HDAC substrates.[1][2]
-
The acetylation levels of class I substrate H4K12 and global acetylation levels were measured by Western blot.[1][2]
-
A correlation was established between the in vivo pharmacodynamic response and the in vitro class I/IIb cellular activity.[1][2]
-
This relationship was then applied to the class IIa HDAC inhibition data to estimate the dose of this compound required to inhibit class IIa HDAC activity in the brain.[1][2]
-
Hypothetical Neuroprotection Assay in Striatal Neurons
Objective: To assess the ability of this compound to protect striatal neurons from mutant huntingtin-induced toxicity.
Methodology:
-
Cell Model: Immortalized striatal precursor neurons derived from Huntington's disease patient iPSCs (e.g., HD (180Q)) and non-disease controls.[6]
-
Culture and Differentiation: Cells are differentiated in 96-well plates for 2 weeks.[6]
-
Induction of Toxicity: A stressor, such as withdrawal of Brain-Derived Neurotrophic Factor (BDNF) for 24 hours, is used to induce cell death.[6]
-
Compound Treatment: this compound is added to the culture medium at various concentrations during the BDNF withdrawal period.[6]
-
Viability Assessment:
-
Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo) which quantifies ATP levels.[6]
-
Normalization can be performed by subsequently measuring the amount of double-stranded DNA in the same wells.[6]
-
Alternatively, mitochondrial activity can be assessed using an MTT assay.[7][8]
-
Signaling Pathways and Experimental Workflows
Class IIa HDAC Signaling Pathway in Neurodegeneration
The following diagram illustrates the general mechanism of action of class IIa HDACs and the proposed intervention point for this compound. In pathological conditions such as Huntington's disease, class IIa HDACs can contribute to the repression of genes essential for neuronal survival.
Caption: General signaling pathway of Class IIa HDACs and the inhibitory action of this compound.
Experimental Workflow for Assessing Neuroprotection
The diagram below outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound in a cell-based model of Huntington's disease.
Caption: Workflow for in vitro neuroprotection screening of this compound.
Conclusion and Future Directions
This compound is a highly valuable research tool for the neuroscience community, particularly for those investigating the therapeutic potential of targeting epigenetic mechanisms in Huntington's disease and other neurodegenerative disorders. Its high selectivity for class IIa HDACs and its ability to penetrate the CNS make it a superior compound for in vivo studies.
While the foundational data on its inhibitory profile and pharmacodynamics are robust, further studies are needed to elucidate its direct neuroprotective effects and the specific signaling pathways it modulates in disease-relevant neuronal models. The publication of such studies will be critical for advancing our understanding of the role of class IIa HDACs in neurodegeneration and for the potential development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Huntington’s disease | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Huntington | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Immortalized striatal precursor neurons from Huntington’s disease patient-derived iPS cells as a platform for target identification and screening for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CHDI-00484077: A CNS-Penetrant Class IIa HDAC Inhibitor for Huntington's Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by a triad (B1167595) of motor, cognitive, and psychiatric symptoms. The disease is caused by an expansion of a CAG trinucleotide repeat in the huntingtin gene, leading to the production of a mutant huntingtin protein (mHTT) with a polyglutamine expansion. Currently, there are no approved therapies that can halt or reverse the progression of HD. One promising therapeutic strategy is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and have been implicated in the pathogenesis of HD.
This technical guide provides a comprehensive overview of the discovery and development of CHDI-00484077, a potent and selective, central nervous system (CNS)-penetrant inhibitor of class IIa HDACs. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of HDAC inhibition for Huntington's disease.
Discovery and Lead Optimization
This compound, also referred to as Compound 12 in initial publications, emerged from a focused drug discovery program aimed at identifying selective inhibitors of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) with suitable properties for treating CNS disorders like Huntington's disease. The discovery process involved a structure-activity relationship (SAR)-driven approach, starting from a series of 5-(trifluoromethyl)-1,2,4-oxadiazole-based compounds.[1]
The lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties, particularly CNS penetration. Key structural modifications included the introduction of a chiral center and optimization of the linker and cap group regions of the molecule to enhance binding affinity and selectivity for the unique catalytic site of class IIa HDACs.
Mechanism of Action
This compound is a potent inhibitor of the enzymatic activity of class IIa HDACs. These enzymes are known to shuttle between the nucleus and cytoplasm and play a key role in regulating gene expression by deacetylating histone and non-histone proteins. In the context of Huntington's disease, the inhibition of class IIa HDACs is hypothesized to restore the normal acetylation patterns that are disrupted by the mutant huntingtin protein, leading to the normalization of gene expression and subsequent neuroprotective effects.
The selectivity of this compound for class IIa HDACs over other HDAC classes is a critical feature, as it is expected to minimize off-target effects and improve the therapeutic window.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound against Class IIa HDACs [1]
| Target | IC50 (µM) |
| HDAC4 | 0.01 |
| HDAC5 | 0.02 |
| HDAC7 | 0.02 |
| HDAC9 | 0.03 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are the methodologies for key experiments in the development of this compound.
HDAC Enzymatic Assays
Objective: To determine the in vitro potency of this compound against purified human class IIa HDAC enzymes.
Methodology: A common method for assessing HDAC activity is a fluorescence-based assay. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC4, 5, 7, and 9) are purified. A fluorogenic acetylated peptide substrate is prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations for IC50 determination.
-
Assay Reaction: The HDAC enzyme, substrate, and varying concentrations of this compound are incubated together in a microplate.
-
Development: After a set incubation period, a developer solution containing a protease is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Detection: The fluorescence intensity is measured using a plate reader. The signal is inversely proportional to the HDAC activity.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Studies in Mice
Objective: To assess the pharmacokinetic profile of this compound in mice, including its ability to penetrate the central nervous system.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered via a relevant route, such as oral gavage (PO) or intravenous (IV) injection.
-
Sample Collection: At various time points post-administration, blood samples are collected (typically via cardiac puncture or tail vein). Brain tissue is also harvested.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), are calculated for both plasma and brain. The brain-to-plasma ratio is determined to assess CNS penetration.
In Vivo Efficacy Studies in a Mouse Model of Huntington's Disease
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of Huntington's disease, such as the R6/2 mouse model.
Methodology:
-
Animal Model: The R6/2 transgenic mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, is a commonly used model that exhibits a progressive neurological phenotype.
-
Treatment Regimen: this compound is administered to R6/2 mice and their wild-type littermates over a specified period, starting before or at the onset of symptoms. A vehicle-treated group serves as a control.
-
Behavioral Assessments: A battery of behavioral tests is conducted to assess motor function and cognitive deficits. Common tests include:
-
Rotarod: To measure motor coordination and balance.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Grip Strength: To measure muscle strength.
-
-
Biomarker Analysis: At the end of the study, brain tissue is collected for biomarker analysis. This may include:
-
Western Blotting or ELISA: To measure levels of mutant huntingtin protein aggregates and key signaling proteins.
-
Immunohistochemistry: To assess neuronal survival and pathology.
-
Quantitative PCR: To measure changes in the expression of genes implicated in Huntington's disease.
-
-
Data Analysis: Behavioral and biomarker data are statistically analyzed to determine the effect of this compound treatment compared to the vehicle control group.
Visualizations
Signaling Pathway of Class IIa HDAC Inhibition in Huntington's Disease
Caption: Proposed mechanism of action for this compound in Huntington's disease.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Conclusion
This compound represents a significant advancement in the pursuit of a disease-modifying therapy for Huntington's disease. Its high potency, selectivity for class IIa HDACs, and ability to penetrate the central nervous system make it a valuable tool for further preclinical and potentially clinical investigation. The data and protocols outlined in this technical guide provide a foundation for researchers to build upon in the collective effort to develop effective treatments for this devastating neurodegenerative disorder. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
The Inferred Impact of CHDI-00484077 on Neuronal Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the expected effects of CHDI-00484077 on gene expression in neuronal cells based on its classification as a potent and selective class IIa histone deacetylase (HDAC) inhibitor. As of this writing, specific, publicly available, in-depth studies detailing the direct transcriptional consequences of this compound treatment in neuronal models are limited. The information presented herein is therefore an extrapolation based on the established roles of class IIa HDACs and the effects of other well-characterized class IIa HDAC inhibitors in neuronal contexts.
Executive Summary
This compound is a central nervous system (CNS)-penetrant, selective inhibitor of class IIa histone deacetylases (HDACs), with potent activity against HDAC4, HDAC5, HDAC7, and HDAC9. In the context of neurodegenerative disorders such as Huntington's disease, for which it is being investigated, its primary mechanism of action is expected to be the modulation of gene expression programs that enhance neuronal survival, plasticity, and function. By inhibiting the deacetylation of both histone and non-histone proteins, this compound is predicted to de-repress the transcription of key neuroprotective genes. This guide provides a technical overview of the anticipated effects, the underlying signaling pathways, and the experimental methodologies to assess the impact of this compound on gene expression in neuronal cells.
Core Mechanism of Action: Class IIa HDAC Inhibition
Class IIa HDACs (HDAC4, 5, 7, and 9) act as transcriptional repressors. They are recruited to gene promoters by DNA-binding transcription factors, where they deacetylate histone tails, leading to chromatin condensation and gene silencing. In neuronal cells, the activity of class IIa HDACs is tightly regulated by synaptic activity and neurotrophic signaling. Their inhibition by compounds like this compound is expected to lead to a state of histone hyperacetylation at specific gene loci, resulting in a more open chromatin structure and enhanced gene transcription.
Anticipated Effects on Neuronal Gene Expression
Based on studies of other class IIa HDAC inhibitors, treatment of neuronal cells with this compound is expected to alter the expression of a variety of genes critical for neuronal function and survival. The following table summarizes the predicted changes in key gene categories.
| Gene Category | Predicted Effect of this compound | Key Gene Examples | Rationale for Predicted Effect |
| Neurotrophic Factors | Upregulation | Bdnf, Gdnf | Class IIa HDACs are known to repress the expression of neurotrophic factors. Their inhibition would be expected to increase the expression of these crucial survival factors for neurons.[1][2] |
| Synaptic Plasticity and Function | Upregulation | Fos, Npas4, Arc, Syp | HDAC inhibitors have been shown to enhance synaptic plasticity and memory formation, processes that rely on the expression of immediate early genes and synaptic vesicle proteins. |
| Neuronal Differentiation and Development | Modulation | Neurod2, Nr4a2 | Class IIa HDACs play a role in regulating the differentiation of neuronal progenitor cells. Their inhibition can influence the expression of genes that control neuronal maturation.[3] |
| Pro-inflammatory Cytokines and Chemokines | Downregulation | Il6, Tnf | In the context of neuroinflammation, which is a component of many neurodegenerative diseases, HDAC inhibitors have been shown to have anti-inflammatory effects by repressing the expression of pro-inflammatory genes in glial cells and neurons. |
| Cell Cycle and Apoptosis Regulators | Modulation | Bcl-2 | HDAC inhibitors can have complex effects on cell survival pathways, often promoting the expression of anti-apoptotic factors in neurons while inducing apoptosis in cancer cells.[1] |
Key Signaling Pathways
The effects of this compound on gene expression are mediated through its influence on key signaling pathways that regulate the nuclear localization and repressive activity of class IIa HDACs.
Experimental Protocols
RNA-Sequencing of Primary Cortical Neurons Treated with this compound
This protocol outlines a representative workflow for assessing the impact of this compound on the transcriptome of primary neuronal cultures.
Methodology Details:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) mouse embryos and cultured in appropriate media.
-
Treatment: On day in vitro (DIV) 7, neurons are treated with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Total RNA is extracted from the neuronal cultures using a commercial kit (e.g., Qiagen RNeasy) following the manufacturer's instructions.
-
Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer.
-
Library Preparation and Sequencing: RNA-sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation. Sequencing is then performed on a high-throughput sequencing platform.
-
Data Analysis:
-
Raw sequencing reads are assessed for quality.
-
Reads are aligned to the reference mouse genome.
-
Gene expression levels are quantified (e.g., as transcripts per million - TPM).
-
Differential gene expression analysis is performed between this compound-treated and vehicle-treated samples.
-
Gene ontology and pathway enrichment analyses are conducted on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by the compound.
-
Conclusion
While direct experimental data for this compound's effect on neuronal gene expression is not yet widely available, its potent and selective inhibition of class IIa HDACs provides a strong foundation for predicting its impact. It is anticipated that this compound will modulate gene expression in a manner that is broadly neuroprotective, promoting neuronal survival, enhancing synaptic function, and potentially mitigating the transcriptional dysregulation observed in neurodegenerative diseases like Huntington's. Further research employing transcriptomic and proteomic approaches will be crucial to fully elucidate the specific molecular mechanisms of this promising therapeutic candidate.
References
- 1. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 2. Effect of HDAC inhibitors on neuroprotection and neurite outgrowth in primary rat cortical neurons following ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CHDI-00484077 in In Vitro Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHDI-00484077 is a potent and selective, central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1][2] Specifically, it targets HDAC4, HDAC5, HDAC7, and HDAC9, with potential therapeutic applications in neurodegenerative disorders such as Huntington's disease.[1][2] These application notes provide a comprehensive overview of the use of this compound in in vitro neuronal cell culture, including its mechanism of action, recommended dosage based on biochemical data, and detailed experimental protocols.
Mechanism of Action
HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in the repression of gene transcription.[3][4] HDAC inhibitors, like this compound, block this enzymatic activity, leading to an accumulation of acetylated proteins. The hyperacetylation of histones results in a more relaxed chromatin state, allowing for increased gene expression.[3][4]
In the context of neuronal function, the inhibition of class IIa HDACs has been linked to the regulation of neuronal survival, differentiation, and synaptic plasticity. The mechanism involves the modulation of transcription factors critical for neuronal health and function. By inhibiting class IIa HDACs, this compound is expected to derepress the transcription of genes that are silenced during the progression of neurodegenerative diseases, potentially leading to neuroprotective effects.
Quantitative Data
This compound exhibits high potency against class IIa HDAC enzymes with significant selectivity over other HDAC classes. The following table summarizes the key inhibitory concentrations (IC50) for this compound.
| Target | IC50 (µM) | Reference |
| HDAC4 | 0.01 | [1] |
| HDAC5 | 0.02 | [1] |
| HDAC7 | 0.02 | [1] |
| HDAC9 | 0.03 | [1] |
Note: While specific dosage for in vitro neuronal cell culture is not extensively documented in publicly available literature, a starting concentration for functional assays can be estimated based on the IC50 values. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. A typical starting range for in vitro experiments would be from 0.1 µM to 10 µM.
Experimental Protocols
The following are generalized protocols for the use of this compound in common in vitro neuronal cell culture applications. These should be adapted based on the specific neuronal cell type (e.g., primary neurons, iPSC-derived neurons, or neuronal cell lines) and the experimental goals.
Protocol 1: General Neuronal Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing and treating neuronal cells with this compound.
Materials:
-
Neuronal cell type of choice (e.g., primary cortical neurons, iPSC-derived striatal neurons)
-
Appropriate cell culture medium and supplements
-
Poly-D-lysine or other appropriate coating for culture vessels
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Plate Coating: Coat culture vessels with an appropriate substrate (e.g., 0.1 mg/mL poly-D-lysine) to promote neuronal attachment. Incubate for at least 1 hour at 37°C, then wash with sterile water.
-
Cell Seeding: Dissociate and count neuronal cells. Seed the cells onto the coated plates at the desired density in the appropriate culture medium.
-
Cell Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Allow the cells to adhere and stabilize for at least 24 hours before treatment.
-
Preparation of this compound Working Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Carefully remove the old medium from the cultured neurons and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, the cells can be analyzed for various endpoints such as cell viability (e.g., MTT assay), neurite outgrowth, or protein expression (e.g., Western blot for acetylated histones).
Protocol 2: Neurite Outgrowth Assay
This protocol is designed to assess the effect of this compound on the growth of neurites, a key indicator of neuronal health and development.
Materials:
-
Differentiated neuronal cells
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Culture and treat neuronal cells with this compound as described in Protocol 1.
-
Fixation: After the treatment period, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA for 1 hour at room temperature.
-
Immunostaining: Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length, number of branches, and other relevant morphological parameters.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Neuronal cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Culture and treat neuronal cells in a 96-well plate as described in Protocol 1.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Logical Relationships and Considerations
The successful application of this compound in in vitro neuronal models requires careful consideration of several factors. The choice of cell type is critical, as different neuronal populations may exhibit varying sensitivities to HDAC inhibition. The concentration and duration of treatment should be optimized for each specific experimental setup to achieve the desired biological effect without inducing cytotoxicity.
Conclusion
This compound is a valuable research tool for investigating the role of class IIa HDACs in neuronal function and disease. The provided protocols offer a starting point for utilizing this compound in in vitro neuronal cell culture. Researchers are encouraged to optimize these protocols for their specific experimental systems and to perform thorough dose-response analyses to determine the most effective and non-toxic concentrations. Further research is needed to fully elucidate the therapeutic potential of this compound and to establish its efficacy in various models of neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHDI 00484077 - Immunomart [immunomart.com]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHDI-00484077 in Primary Striatal Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHDI-00484077 is a potent and selective, central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1][2] This class of enzymes, which includes HDAC4, HDAC5, HDAC7, and HDAC9, plays a crucial role in the regulation of gene expression and cellular function, particularly in the brain.[1][2] The selective inhibition of class IIa HDACs is a promising therapeutic strategy for neurodegenerative disorders, such as Huntington's disease. These application notes provide a detailed protocol for the use of this compound in primary striatal neuron cultures, a key in vitro model for studying the cellular mechanisms underlying striatal neuron function and dysfunction.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| HDAC4 | 0.01 |
| HDAC5 | 0.02 |
| HDAC7 | 0.02 |
| HDAC9 | 0.03 |
Data sourced from MedchemExpress and reflect the high potency and selectivity of this compound for class IIa HDACs.[2]
Mechanism of Action and Signaling Pathways
Class IIa HDACs act as transcriptional repressors by deacetylating histone and non-histone proteins, leading to chromatin condensation and altered gene expression. In neurons, class IIa HDACs are known to shuttle between the nucleus and cytoplasm in a stimulus-dependent manner, thereby regulating the activity of transcription factors crucial for neuronal development, survival, and plasticity.
Inhibition of class IIa HDACs by this compound is expected to prevent the deacetylation of their target proteins. This leads to a more open chromatin structure and the activation of gene transcription programs that can promote neuronal health and function. Key signaling pathways implicated in the action of class IIa HDAC inhibitors in neurons include the regulation of transcription factors such as Myocyte Enhancer Factor 2 (MEF2) and Serum Response Factor (SRF), which are critical for synaptic plasticity and cell survival. Furthermore, class IIa HDACs have been shown to influence the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is essential for neuronal growth and maintenance.
Caption: Hypothesized signaling pathway of this compound in striatal neurons.
Experimental Protocols
This section provides a detailed protocol for the culture of primary striatal neurons and their subsequent treatment with this compound.
Materials and Reagents
-
Coating Solution: Poly-D-lysine (0.1 mg/ml in sterile water)
-
Dissection Medium: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Digestion Solution: Papain (20 units/ml) and DNase I (100 µg/ml) in HBSS
-
Stop Solution: Trypsin inhibitor (1 mg/ml) in Neurobasal medium
-
Plating Medium: Neurobasal medium supplemented with B-27 supplement (1x), L-glutamine (0.5 mM), and 0.5% Fetal Bovine Serum (FBS)
-
Maintenance Medium: Neurobasal medium supplemented with B-27 supplement (1x) and L-glutamine (0.5 mM)
-
Mitosis Inhibitor: 5-fluoro-2'-deoxyuridine (B1346552) (5-FdU)
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C
Protocol for Primary Striatal Neuron Culture
-
Plate Coating:
-
Coat culture plates or coverslips with Poly-D-lysine solution for at least 2 hours at 37°C, or overnight.
-
Aspirate the Poly-D-lysine solution and wash the plates twice with sterile water.
-
Allow the plates to dry completely in a laminar flow hood.
-
-
Tissue Dissection:
-
Euthanize embryonic day 18 (E18) rat or mouse pups according to approved institutional guidelines.
-
Dissect the brains and isolate the striata in ice-cold HBSS.
-
-
Cell Dissociation:
-
Transfer the isolated striata to the digestion solution and incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Add the stop solution to inactivate the papain.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating and Culture:
-
Resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the cells at a density of 1.5 - 2.5 x 10^5 cells/cm² on the coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 3 days in vitro (DIV), replace half of the medium with fresh maintenance medium containing 5 µM 5-FdU to inhibit glial proliferation.
-
Continue to replace half of the medium with fresh maintenance medium every 3-4 days.
-
Treatment with this compound
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of this compound from the 10 mM stock solution in pre-warmed maintenance medium to achieve the desired final concentrations. A starting concentration range of 0.1 µM to 10 µM is recommended based on the in vitro IC50 values.
-
-
Treatment of Neuronal Cultures:
-
At DIV 7-10, when neurons have developed a mature morphology and synaptic connections, remove half of the culture medium.
-
Add an equal volume of the medium containing the desired concentration of this compound. For vehicle controls, add medium containing the equivalent concentration of DMSO.
-
The duration of treatment will depend on the specific experimental endpoint. For analysis of changes in gene expression or protein acetylation, a treatment time of 6-24 hours is a reasonable starting point. For assessment of effects on neuronal survival or morphology, longer treatment times (24-72 hours) may be necessary.
-
Experimental Workflow
Caption: Experimental workflow for using this compound in primary striatal neurons.
Conclusion
This document provides a comprehensive protocol for the application of the selective class IIa HDAC inhibitor, this compound, in primary striatal neuron cultures. The provided information on its mechanism of action, along with detailed experimental procedures, will enable researchers to effectively utilize this compound to investigate the role of class IIa HDACs in neuronal function and to explore its therapeutic potential in neurodegenerative diseases. As with any experimental system, optimization of cell density, compound concentration, and treatment duration may be necessary for specific research applications.
References
Application Notes and Protocols for Measuring CHDI-00484077 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHDI-00484077 is a central nervous system (CNS)-penetrant inhibitor of class IIa histone deacetylases (HDACs), with potent activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1] This class of enzymes plays a crucial role in the regulation of gene expression, and their inhibition is a promising therapeutic strategy for a variety of diseases, including Huntington's disease (HD). In the context of HD, inhibition of class IIa HDACs is being explored for its potential to alleviate the toxic effects of the mutant huntingtin (mHTT) protein.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described methods will enable researchers to:
-
Directly measure the inhibitory effect of this compound on class IIa HDAC enzymatic activity within a cellular context.
-
Assess the downstream consequences of HDAC inhibition by quantifying changes in histone acetylation.
-
Evaluate the efficacy of this compound in a disease-relevant model by measuring its impact on mutant huntingtin protein aggregation.
Mechanism of Action: Class IIa HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[2] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. Class IIa HDACs (HDAC4, 5, 7, and 9) are unique in that they have weak intrinsic deacetylase activity and primarily function as transcriptional repressors by recruiting other proteins to specific gene promoters.
This compound, by inhibiting class IIa HDACs, is expected to increase the acetylation of histone and non-histone proteins, leading to a more open chromatin structure and altered gene expression.[2][3] This modulation of gene expression is hypothesized to counteract the pathological effects of mHTT.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against class IIa HDACs. This data is crucial for determining the appropriate concentration range for use in cell-based assays.
| Compound | Target | IC50 (µM) | Reference |
| This compound | HDAC4 | 0.01 | [1] |
| This compound | HDAC5 | 0.02 | [1] |
| This compound | HDAC7 | 0.02 | [1] |
| This compound | HDAC9 | 0.03 | [1] |
Experimental Protocols
Cell-Based Class IIa HDAC Activity Assay
This protocol utilizes a commercially available bioluminescent assay to directly measure the activity of class IIa HDACs in living cells. The assay employs a cell-permeable substrate that is deacetylated by class IIa HDACs, leading to the generation of a luminescent signal.
References
Evaluating CNS-Penetrant Class IIa HDAC Inhibitors in Huntington's Disease Animal Models: Application Notes and Protocols
Disclaimer: As of December 2025, specific in vivo efficacy studies for the compound CHDI-00484077 in Huntington's Disease (HD) animal models are not publicly available. The following application notes and protocols are a generalized guide for the preclinical evaluation of a CNS-penetrant class IIa histone deacetylase (HDAC) inhibitor in established mouse models of HD. This document is intended for researchers, scientists, and drug development professionals and is based on established methodologies for similar compounds in the field.
Introduction to HDAC Inhibition in Huntington's Disease
Huntington's disease is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). This protein contributes to neuronal dysfunction and death, in part, through the disruption of gene transcription. Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. In HD, the activity of certain HDACs is dysregulated, leading to histone hypoacetylation, a more condensed chromatin structure, and the repression of genes crucial for neuronal survival.
Class IIa HDAC inhibitors are a promising therapeutic strategy for HD. By inhibiting these enzymes, they aim to restore the natural balance of histone acetylation, thereby reactivating the expression of silenced genes and mitigating the downstream toxic effects of mHTT.[1][2] This document provides a framework for assessing the in vivo efficacy of a CNS-penetrant class IIa HDAC inhibitor, such as this compound, in mouse models of HD.
Mechanism of Action of Class IIa HDAC Inhibitors
Class IIa HDACs (HDAC4, 5, 7, and 9) are unique in their enzymatic activity and cellular function. Unlike other HDACs, their primary role in transcriptional regulation is often independent of their deacetylase activity and is mediated through their interaction with various transcription factors. Inhibition of class IIa HDACs can lead to the restoration of transcriptional activity for genes involved in neuronal function and survival, which are often suppressed in HD.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical data that could be generated from an in vivo efficacy study of a class IIa HDAC inhibitor in an R6/2 mouse model.
Table 1: Motor Performance in the R6/2 Mouse Model
| Treatment Group | Rotarod Latency to Fall (seconds) at 12 weeks | Grip Strength (grams) at 12 weeks |
| Wild-Type + Vehicle | 185 ± 15 | 120 ± 10 |
| R6/2 + Vehicle | 65 ± 10 | 75 ± 8 |
| R6/2 + HDACi (10 mg/kg) | 95 ± 12 | 90 ± 9 |
| R6/2 + HDACi (30 mg/kg) | 115 ± 14 | 105 ± 11 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to R6/2 + Vehicle. |
Table 2: Body Weight and Survival in the R6/2 Mouse Model
| Treatment Group | Body Weight (grams) at 12 weeks | Median Survival (days) |
| Wild-Type + Vehicle | 25 ± 1.5 | N/A |
| R6/2 + Vehicle | 18 ± 1.2 | 95 |
| R6/2 + HDACi (10 mg/kg) | 20 ± 1.3 | 105 |
| R6/2 + HDACi (30 mg/kg) | 22 ± 1.4 | 115 |
| *Data are presented as mean ± SEM. p < 0.05 compared to R6/2 + Vehicle. |
Table 3: Striatal Histone Acetylation Levels
| Treatment Group | Acetylated Histone H3 (AcH3) (% of Wild-Type) |
| Wild-Type + Vehicle | 100% |
| R6/2 + Vehicle | 60% |
| R6/2 + HDACi (10 mg/kg) | 85% |
| R6/2 + HDACi (30 mg/kg) | 95%** |
| Data are presented as a percentage of the wild-type control. *p < 0.05, *p < 0.01 compared to R6/2 + Vehicle. |
Experimental Protocols
Animal Model
The R6/2 mouse model is recommended for initial efficacy studies due to its rapid and robust HD-like phenotype, which includes motor deficits, weight loss, and a shortened lifespan.[3] This allows for a relatively quick assessment of a compound's therapeutic potential. For longer-term studies, knock-in models such as the YAC128 or Q175 may be more appropriate as they exhibit a slower disease progression that more closely mimics the human condition.[4][5]
Compound Formulation and Administration
A generalized protocol for the formulation and administration of a CNS-penetrant HDAC inhibitor is as follows:
-
Vehicle Preparation: A common vehicle for subcutaneous or intraperitoneal injection is a solution of 5% DMSO, 40% PEG400, and 55% saline. All components should be sterile.
-
Compound Solubilization: The HDAC inhibitor is first dissolved in DMSO.
-
Final Formulation: The PEG400 and saline are then added to the DMSO/compound mixture and vortexed until a clear solution is obtained.
-
Administration: The compound is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a volume of 10 mL/kg of body weight. Dosing is typically performed daily or three times a week, starting before or at the onset of symptoms (e.g., 5-6 weeks of age in R6/2 mice).[1]
Study Design
-
Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: R6/2 mice + Vehicle
-
Group 3: R6/2 mice + HDAC inhibitor (Low Dose, e.g., 10 mg/kg)
-
Group 4: R6/2 mice + HDAC inhibitor (High Dose, e.g., 30 mg/kg)
-
-
Sample Size: A minimum of 10-15 mice per group (sex-balanced) is recommended to ensure statistical power.
-
Duration: Treatment should continue until pre-defined endpoints are reached, which in the R6/2 model is typically around 12-14 weeks of age.
Behavioral Assessments
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded. Testing is typically performed weekly.[2]
-
Grip Strength Test: This measures forelimb muscle strength. The mouse is allowed to grip a horizontal bar connected to a force gauge, and the peak force exerted is recorded.
-
Open Field Test: This test evaluates locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and their movement, including total distance traveled, time spent in the center versus the periphery, and rearing frequency, is tracked using an automated system.[1]
Pharmacodynamic and Biomarker Analysis
-
Tissue Collection: At the end of the study, mice are euthanized, and brain tissue is rapidly dissected and frozen for molecular analysis or fixed for histology.
-
Western Blotting: Striatal and cortical tissues are homogenized, and protein lysates are used for Western blotting to assess the levels of acetylated histones (e.g., AcH3, AcH4) as a measure of target engagement. Levels of mHTT and other relevant proteins can also be quantified.[6]
-
Immunohistochemistry: Fixed brain sections can be stained for markers of neurodegeneration (e.g., NeuN), astrogliosis (e.g., GFAP), and mHTT aggregates to assess the neuroprotective effects of the compound.[1]
Experimental Workflow
Conclusion
The evaluation of novel compounds for Huntington's disease requires a rigorous and systematic preclinical testing paradigm. While specific data for this compound is not yet in the public domain, the protocols and methodologies outlined here provide a robust framework for assessing the in vivo efficacy of any CNS-penetrant class IIa HDAC inhibitor. Careful selection of animal models, relevant behavioral and molecular endpoints, and appropriate statistical analysis are all critical for determining the therapeutic potential of such compounds and for their successful translation to the clinic.
References
- 1. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 2. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
- 3. The HDAC inhibitor 4b ameliorates the disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHDI-00484077: Pharmacokinetics and Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHDI-00484077 is a potent and selective, central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs) with potential therapeutic applications in neurodegenerative disorders such as Huntington's disease. Understanding the pharmacokinetic (PK) profile and brain penetration of this compound is critical for designing and interpreting in vivo efficacy and toxicology studies. These application notes provide a summary of the key pharmacokinetic parameters and brain penetration characteristics of this compound in mice, based on published data. Detailed protocols for reproducing these studies are also provided.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacokinetic properties of this compound.
Table 1: In Vitro ADME Properties of this compound
| Parameter | Value |
| Mouse Liver Microsomal Stability (Clint) | 76 mL/min/kg |
| Caco-2 Permeability (Papp A→B) | High |
| P-gp Efflux Ratio | Negligible |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (Oral Administration, 10 mg/kg)
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 1030 | 798 |
| Tmax (h) | 0.25 | 0.25 |
| AUC0-last (ng·h/mL or ng·h/g) | 1230 | 1180 |
| Half-life (t1/2, h) | 0.8 | 1.1 |
| Brain/Plasma Ratio (AUC) | 0.96 | - |
Mandatory Visualization
Caption: Experimental workflow for pharmacokinetic and brain penetration studies of this compound in mice.
Caption: Simplified signaling pathway of Class IIa HDACs and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetics and Brain Penetration Study in Mice
1. Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of this compound following oral administration in mice.
2. Materials:
-
This compound
-
Vehicle: 10% (v/v) DMSO in 90% (v/v) of a 0.5% (w/v) methylcellulose (B11928114) solution in water
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Syringes and needles
-
Centrifuge
-
Homogenizer
-
LC-MS/MS system
3. Procedure:
-
3.1. Animal Dosing:
-
Fast mice for approximately 4 hours before dosing.
-
Prepare a 1 mg/mL suspension of this compound in the vehicle.
-
Administer a single oral dose of 10 mg/kg (10 mL/kg) to each mouse via oral gavage.
-
-
3.2. Sample Collection:
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose), collect blood samples (approximately 100 µL) from a cohort of mice (n=3 per time point) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
For brain tissue collection, euthanize the mice at the same time points as blood collection.
-
Immediately following euthanasia, perfuse the mice with saline to remove blood from the brain.
-
Harvest the whole brain and rinse with cold saline. Blot dry and weigh.
-
-
3.3. Sample Processing:
-
Plasma: Centrifuge the blood samples at 4°C to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Brain: Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline). Store the homogenate at -80°C until analysis.
-
-
3.4. Bioanalysis:
-
Thaw plasma and brain homogenate samples.
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma and brain homogenate.
-
Extract this compound from the samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
3.5. Data Analysis:
-
Calculate the mean concentrations of this compound in plasma and brain at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine the following parameters for both plasma and brain: Cmax, Tmax, AUC0-last, and t1/2.
-
Calculate the brain-to-plasma ratio by dividing the AUC0-last in the brain by the AUC0-last in the plasma.
-
Protocol 2: In Vitro Mouse Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of this compound in mouse liver microsomes.
2. Materials:
-
This compound
-
Mouse liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system
3. Procedure:
-
3.1. Incubation:
-
Prepare a reaction mixture containing mouse liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
3.2. Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Terminate the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).
-
-
3.3. Sample Processing and Analysis:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the remaining concentration of this compound at each time point.
-
-
3.4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein) * (mg microsomal protein / g liver) * (g liver / kg body weight).
-
Preparing Stock Solutions of CHDI-00484077: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of CHDI-00484077, a potent and selective class IIa histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and success of in vitro and in vivo experiments. The following sections include key physicochemical data, recommended materials, step-by-step procedures for reconstitution, and best practices for storage to maintain compound integrity.
Introduction to this compound
This compound is a central nervous system (CNS) penetrant small molecule that selectively inhibits class IIa HDACs, including HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4][5] Its selectivity makes it a valuable tool for investigating the specific roles of these enzymes in cellular processes and disease models, particularly in the context of neurodegenerative disorders like Huntington's disease.[1][2][3][4] Accurate preparation of stock solutions is the first critical step in any experiment utilizing this compound.
Physicochemical and Solubility Data
Proper stock solution preparation begins with a clear understanding of the compound's properties. The following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 382.39 g/mol | [6] |
| Formula | C₁₈H₂₁F₃N₄O₂ | [6] |
| CAS Number | 3025894-92-9 | [1][6] |
| Purity | ≥98% | [6] |
| Appearance | Solid powder | N/A |
| Solubility in DMSO | Soluble to 100 mM | [6] |
| Solubility in Ethanol | Soluble to 100 mM | [6] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for preparing a high-concentration stock solution of this compound.
Required Materials
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, RNase/DNase-free pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as needed for different concentrations or volumes.
Safety First: Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.
-
Equilibrate Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents moisture from condensing on the compound.
-
Weigh Compound: Accurately weigh 3.82 mg of this compound powder using a calibrated precision balance.
-
Transfer Compound: Carefully transfer the weighed powder into a sterile amber microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may be used to aid dissolution if necessary.[6] Visually inspect the solution to ensure no particulates are present.
-
Aliquot Solution: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled amber microcentrifuge tubes.
-
Store Properly: Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock is further diluted in the appropriate aqueous buffer or cell culture medium to the final desired concentration.
Important Consideration: To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock in the aqueous medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
Class IIa HDAC Signaling Pathway
This compound inhibits the activity of class IIa HDACs. These enzymes regulate transcription through their interaction with transcription factors like Myocyte Enhancer Factor-2 (MEF2). The diagram below shows a simplified model of this pathway.
Caption: Simplified Class IIa HDAC signaling pathway.
References
Application Notes and Protocols: Investigating the Efficacy of a Novel Small Molecule in iPSC-Derived Striatal Neurons for Huntington's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available information on a compound with the specific identifier "CHDI-00484077" is limited. Therefore, these application notes and protocols are presented as a representative example for a hypothetical small molecule therapeutic, herein referred to as "Compound-X," designed to target Huntington's Disease (HD) pathology in induced pluripotent stem cell (iPSC)-derived striatal neurons. The experimental designs and data are based on established methodologies in the field.
Introduction
Huntington's Disease (HD) is a devastating neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). The accumulation and aggregation of mHTT are particularly toxic to medium spiny neurons (MSNs) of the striatum, resulting in progressive motor, cognitive, and psychiatric dysfunction. Patient-derived iPSCs differentiated into striatal neurons provide a powerful in vitro model to study HD pathogenesis and screen for potential therapeutics.
These notes describe the application of Compound-X, a novel small molecule designed to mitigate mHTT toxicity, in iPSC-derived striatal neuron models of HD. The following protocols and data provide a framework for evaluating the neuroprotective effects of similar compounds.
Data Presentation
Table 1: Effect of Compound-X on mHTT Levels in HD iPSC-Derived Striatal Neurons
| Treatment Group | Concentration (nM) | mHTT Protein Level (Normalized to Control) | mHTT mRNA Level (Normalized to Control) |
| Vehicle (DMSO) | - | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Compound-X | 10 | 0.82 ± 0.06* | 0.95 ± 0.09 |
| Compound-X | 50 | 0.55 ± 0.04** | 0.91 ± 0.10 |
| Compound-X | 250 | 0.31 ± 0.03 | 0.88 ± 0.12 |
| Positive Control (mHTT-lowering ASO) | 1000 | 0.25 ± 0.05 | 0.21 ± 0.04*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Assessment of Cellular Health and Stress Markers following Compound-X Treatment
| Treatment Group | Concentration (nM) | Caspase-3/7 Activity (Fold Change) | BDNF mRNA Expression (Fold Change) |
| Vehicle (DMSO) | - | 3.2 ± 0.4 | 0.45 ± 0.05 |
| Compound-X | 10 | 2.5 ± 0.3 | 0.62 ± 0.07 |
| Compound-X | 50 | 1.8 ± 0.2* | 0.85 ± 0.06 |
| Compound-X | 250 | 1.1 ± 0.1 | 1.15 ± 0.08*** |
| Healthy Control (No Stressor) | - | 1.0 ± 0.1 | 1.00 ± 0.09 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control under stress conditions (e.g., BDNF withdrawal). Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for Compound-X.
Caption: Workflow for testing Compound-X on iPSC-derived neurons.
Experimental Protocols
Protocol 1: Differentiation of HD-iPSCs into Striatal Neurons
This protocol is adapted from established methods for generating medium spiny neurons (MSNs).[1][2][3]
Materials:
-
HD patient-derived iPSCs (e.g., carrying 50 CAG repeats)[4]
-
iPSC maintenance medium (e.g., mTeSR1)
-
Neural induction medium (NIM)
-
Striatal differentiation medium (SDM)
-
Striatal maturation medium (SMM)
-
Small molecules for patterning: LDN193189, SB431542, XAV939, Purmorphamine
-
Growth factors: BDNF, GDNF
-
Coating substrates: Matrigel or SureBond[5]
-
ROCK inhibitor (Y-27632)[5]
Procedure:
-
Neural Induction (Days 0-7):
-
Plate iPSCs onto Matrigel-coated plates in iPSC medium with Y-27632.
-
When cells reach 80-90% confluency, switch to NIM supplemented with dual SMAD inhibitors (LDN193189 and SB431542) to promote neural fate.
-
-
Striatal Patterning (Days 8-21):
-
Replace NIM with SDM.
-
To pattern progenitors towards a lateral ganglionic eminence (LGE) fate, supplement SDM with a WNT inhibitor (XAV939) and a Sonic hedgehog (SHH) agonist (Purmorphamine).[2]
-
Culture for approximately 14 days, with media changes every other day.
-
-
Neuronal Maturation (Day 22 onwards):
-
Dissociate the striatal progenitors and re-plate them onto fresh coated plates in SMM.
-
SMM should contain neurotrophic factors such as BDNF and GDNF to support neuronal survival and maturation.[5]
-
Mature the neurons for at least 4 weeks before commencing treatment studies. Mature cultures should express MSN markers like DARPP-32 and CTIP2.[4][6]
-
Protocol 2: Treatment of iPSC-Derived Striatal Neurons with Compound-X
Procedure:
-
Preparation of Compound-X:
-
Prepare a stock solution of Compound-X in DMSO.
-
On the day of the experiment, create serial dilutions in pre-warmed SMM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Treatment:
-
At day 50-60 of differentiation, replace the culture medium with the prepared Compound-X or vehicle (DMSO) containing medium.
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours for protein/RNA analysis, or longer for chronic studies).
-
Protocol 3: Quantification of Mutant Huntingtin (mHTT) Levels
A. Western Blot for mHTT Protein:
-
Lyse the treated neurons in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for mHTT.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity. Normalize to a loading control like β-actin.
B. qRT-PCR for mHTT mRNA:
-
Isolate total RNA from treated neurons using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for the human HTT gene and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of mHTT mRNA using the ΔΔCt method.
Protocol 4: Assessment of Cell Viability and Neuroprotection
A. Caspase-3/7 Activity Assay:
-
Induce cellular stress by withdrawing BDNF from the culture medium for 24-48 hours in the presence of Compound-X or vehicle.[7][8]
-
Use a commercially available luminescence- or fluorescence-based caspase-3/7 activity assay according to the manufacturer's instructions.
-
Measure the signal using a plate reader. Increased signal indicates higher apoptotic activity.
B. qRT-PCR for BDNF Expression:
-
Following treatment under normal or stress conditions, isolate RNA and synthesize cDNA as described in Protocol 3B.
-
Perform qRT-PCR using primers for BDNF and a housekeeping gene.
-
Analyze the data to determine if Compound-X can restore the expression of this crucial neurotrophic factor.[9]
Conclusion
The protocols and representative data outlined in these application notes provide a robust framework for evaluating the therapeutic potential of novel small molecules like Compound-X in a patient-derived, disease-relevant cellular model of Huntington's Disease. By quantifying the reduction of mHTT and assessing key markers of neuronal health and stress, researchers can effectively screen and validate compounds for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of striatal neurons from human induced pluripotent stem cells by controlling extrinsic signals with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro-derived medium spiny neurons recapitulate human striatal development and complexity at single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iPSC-Derived Striatal Neurons | Axol Bioscience [odoo-ps-psbe-axol-bioscience.odoo.com]
- 5. axolbio.com [axolbio.com]
- 6. iPSC-Derived Striatal Medium Spiny Neurons from Patients with Multiple System Atrophy Show Hypoexcitability and Elevated α-Synuclein Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immortalized striatal precursor neurons from Huntington’s disease patient-derived iPS cells as a platform for target identification and screening for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immortalized striatal precursor neurons from Huntington’s disease patient-derived iPS cells as a platform for target identification and screening for experimental therapeutics [dspace.mit.edu]
- 9. Lowering mutant huntingtin by small molecules relieves Huntington’s disease symptoms and progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Histone Acetylation Following CHDI-00484077 Treatment Using Western Blot
For Research Use Only.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][3] Inhibition of HDACs by small molecules, known as HDAC inhibitors (HDACis), results in the accumulation of acetylated histones (hyperacetylation), leading to a more relaxed chromatin state and the potential reactivation of silenced genes.[1][2] This mechanism has made HDACis a promising class of therapeutic agents for various diseases, including cancer and neurodegenerative disorders.[2][4]
CHDI-00484077 is a potent, central nervous system (CNS)-penetrant class IIa HDAC inhibitor with high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9.[5] By inhibiting these specific HDACs, this compound is expected to increase histone acetylation, making it a valuable tool for studying the role of class IIa HDACs in cellular processes and disease models, such as Huntington's disease.[5]
This application note provides a detailed protocol for performing Western blot analysis to detect and quantify changes in histone acetylation in cells treated with this compound. Western blotting is a widely used technique to detect specific proteins and their post-translational modifications in a sample.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Western blot protocol.
Caption: Mechanism of this compound action on histone acetylation.
Caption: Western blot experimental workflow.
Materials and Reagents
-
Cells or Tissues of Interest
-
This compound (MedChemExpress, Cat. No. HY-148624 or equivalent)[5]
-
Cell Lysis Buffer: RIPA buffer or a specialized nuclear extraction buffer.
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit or Bradford Reagent
-
4x Laemmli Sample Buffer: (0.25 M Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol)
-
SDS-PAGE Gels: 12-15% polyacrylamide gels are recommended for good resolution of histones.[1]
-
Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS)
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.2 µm pore size is recommended for small proteins like histones).[7][8]
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[9]
-
Primary Antibodies:
-
Anti-acetyl-Histone H3 (e.g., targeting K9, K14, K27)
-
Anti-acetyl-Histone H4
-
Total Histone H3 or H4 antibody (as a loading control)
-
β-actin or GAPDH antibody (as a cytoplasmic loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water (diH₂O)
-
Phosphate Buffered Saline (PBS)
Experimental Protocol
1. Cell Culture and Treatment with this compound
1.1. Plate cells at an appropriate density and allow them to adhere overnight.
1.2. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
2. Cell Lysis and Protein Extraction
2.1. After treatment, wash the cells twice with ice-cold PBS.
2.2. For whole-cell lysates, add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
2.3. For histone extraction, an acid extraction method is recommended. Briefly, lyse the cells in a non-ionic detergent buffer, pellet the nuclei, and extract histones with 0.2 M H₂SO₄. Precipitate the histones with trichloroacetic acid (TCA).[9]
2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
2.6. Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.[1]
3. Protein Quantification
3.1. Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.[1]
4. Sample Preparation for SDS-PAGE
4.1. Based on the protein quantification, normalize the protein concentration of all samples with lysis buffer.
4.2. Add 1/3 volume of 4x Laemmli sample buffer to each protein sample.
4.3. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][9]
5. SDS-PAGE
5.1. Load 15-30 µg of denatured protein per well onto a 12-15% SDS-polyacrylamide gel.[1][9]
5.2. Include a pre-stained protein ladder to monitor protein separation.
5.3. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
6. Protein Transfer
6.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1] A wet transfer is generally recommended for small proteins like histones.[9]
6.2. Ensure complete transfer by visually inspecting the gel and membrane (Ponceau S staining can be used to visualize total protein on the membrane).[6]
7. Membrane Blocking
7.1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
8. Primary Antibody Incubation
8.1. Dilute the primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) and the loading control antibody (e.g., anti-total Histone H3) in the blocking buffer at the manufacturer's recommended dilution.
8.2. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7][9]
9. Secondary Antibody Incubation
9.1. Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[1]
9.2. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[1]
10. Detection
10.1. Wash the membrane three times for 10 minutes each with TBST.[1]
10.2. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
10.3. Visualize the protein bands using a chemiluminescence imaging system.[9]
11. Quantification and Data Analysis
11.1. Quantify the band intensities using densitometry software (e.g., ImageJ).[9]
11.2. Normalize the intensity of the acetylated histone band to the intensity of the total histone or loading control band to account for variations in protein loading.[10]
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. This table will allow for a clear comparison of the effects of different concentrations of this compound on histone acetylation at various time points.
| Treatment Group | Concentration (µM) | Time (hours) | Normalized Acetylated Histone Level (Fold Change vs. Control) | Standard Deviation | p-value |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | ± 0.XX | - |
| This compound | 0.1 | 24 | X.XX | ± 0.XX | < 0.05 |
| This compound | 1 | 24 | X.XX | ± 0.XX | < 0.01 |
| This compound | 10 | 24 | X.XX | ± 0.XX | < 0.001 |
| Vehicle Control | 0 (DMSO) | 48 | 1.00 | ± 0.XX | - |
| This compound | 1 | 48 | X.XX | ± 0.XX | < 0.01 |
Table 1: Example of quantitative analysis of histone acetylation changes following this compound treatment. Data should be presented as the mean fold change relative to the vehicle control from at least three independent experiments. Statistical significance can be determined using an appropriate statistical test (e.g., t-test or ANOVA).
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHDI-00484077 in Neurotrophic Factor Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHDI-00484077 is a potent and selective, central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1][2] Specifically, it targets HDAC4, HDAC5, HDAC7, and HDAC9 with high affinity.[1][2] Class IIa HDACs are crucial regulators of gene expression in the brain and have been implicated in the pathogenesis of neurodegenerative disorders, including Huntington's disease. A key mechanism through which these HDACs exert their effects is by repressing the transcription of genes essential for neuronal survival and function, such as Brain-Derived Neurotrophic Factor (BDNF). Inhibition of class IIa HDACs by compounds like this compound is therefore a promising therapeutic strategy to enhance the expression of neurotrophic factors and promote neuronal health.
These application notes provide a comprehensive overview of the use of this compound for studying neurotrophic factor expression, including its mechanism of action, protocols for in vitro and in vivo experiments, and expected outcomes.
Mechanism of Action: Upregulation of Neurotrophic Factor Expression
The primary mechanism by which this compound is expected to increase neurotrophic factor expression is through the inhibition of class IIa HDACs. This leads to an increase in histone acetylation at the promoter regions of neurotrophic factor genes, such as BDNF, resulting in a more open chromatin structure that is accessible to transcription factors. This, in turn, promotes gene transcription and protein expression.
Quantitative Data
While direct quantitative data on the effect of this compound on neurotrophic factor expression is not yet widely published, the following table summarizes the key properties of the compound, which are essential for designing and interpreting experiments.
| Parameter | Value | Reference |
| Target HDACs | HDAC4, HDAC5, HDAC7, HDAC9 | [1][2] |
| IC50 (HDAC4) | 0.01 µM | [2] |
| IC50 (HDAC5) | 0.02 µM | [2] |
| IC50 (HDAC7) | 0.02 µM | [2] |
| IC50 (HDAC9) | 0.03 µM | [2] |
| Cellular Selectivity | >100-fold over class I/IIb HDACs | [1] |
| CNS Penetrant | Yes | [1] |
Experimental Protocols
In Vitro Studies: Treatment of Neuronal Cell Cultures
This protocol describes the treatment of primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) with this compound to assess its effect on neurotrophic factor expression.
Materials:
-
Primary neurons or neuronal cell line
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for qPCR (e.g., SYBR Green Master Mix)
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for Western blotting (e.g., anti-BDNF, anti-actin)
-
ELISA kit for neurotrophic factor quantification
Procedure:
-
Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere and differentiate as required.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle (DMSO). A typical concentration range to test would be from 10 nM to 1 µM.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection:
-
For RNA analysis: Wash cells with PBS and lyse them directly in the well using an appropriate lysis buffer for RNA extraction.
-
For protein analysis: Wash cells with PBS, scrape them into a lysis buffer for protein extraction, and collect the lysate.
-
-
Analysis:
-
qPCR: Perform reverse transcription of RNA to cDNA, followed by quantitative PCR using primers specific for the neurotrophic factor of interest (e.g., BDNF) and a housekeeping gene (e.g., GAPDH).
-
Western Blotting: Determine the protein concentration of the lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
-
ELISA: Quantify the concentration of secreted neurotrophic factors in the cell culture supernatant using a specific ELISA kit.
-
In Vivo Studies: Administration to Animal Models
This protocol provides a general guideline for administering this compound to a mouse model of a neurodegenerative disease (e.g., a Huntington's disease model) to evaluate its in vivo effects on neurotrophic factor expression.
Materials:
-
Animal model (e.g., R6/2 or zQ175 mouse model of Huntington's disease)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Dosing equipment (e.g., oral gavage needles)
-
Anesthesia and surgical equipment (if required for tissue collection)
-
Tissue homogenization equipment
-
Reagents for RNA and protein extraction from brain tissue
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Compound Formulation: Prepare a suspension of this compound in the chosen vehicle. The dose will need to be estimated based on the compound's pharmacokinetic profile to achieve sufficient brain exposure for class IIa HDAC inhibition.[1]
-
Dosing: Administer this compound or vehicle to the animals daily via the chosen route (e.g., oral gavage).
-
Treatment Period: Continue dosing for a predetermined period (e.g., 4-12 weeks), depending on the disease model and the desired endpoint.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the brain regions of interest (e.g., striatum, cortex).
-
Sample Processing:
-
Immediately snap-freeze the tissue in liquid nitrogen for subsequent RNA or protein extraction.
-
Alternatively, fix the tissue for immunohistochemical analysis.
-
-
Analysis:
-
qPCR, Western Blot, ELISA: Perform these analyses on the tissue homogenates as described in the in vitro protocol.
-
Immunohistochemistry: Stain brain sections with antibodies against the neurotrophic factor of interest to visualize its expression and localization.
-
Expected Outcomes and Troubleshooting
-
Increased Neurotrophic Factor Expression: Treatment with this compound is expected to lead to a dose-dependent increase in the mRNA and protein levels of neurotrophic factors such as BDNF in both in vitro and in vivo models.
-
Troubleshooting - No Effect Observed:
-
In Vitro:
-
Confirm the activity of the compound.
-
Optimize the concentration and incubation time.
-
Ensure the cell model used expresses the target HDACs and has the potential to express the neurotrophic factor of interest.
-
-
In Vivo:
-
Verify the pharmacokinetic profile of the compound to ensure adequate brain exposure. The original study by Stott et al. provides a method to estimate the required dose based on a surrogate pharmacodynamic readout.[1]
-
Check the stability of the compound in the formulation.
-
Consider alternative routes of administration.
-
-
Conclusion
This compound is a valuable research tool for investigating the role of class IIa HDACs in the regulation of neurotrophic factor expression. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies to explore the therapeutic potential of this compound in neurodegenerative diseases. As with any experimental work, careful optimization of conditions and appropriate controls are essential for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
CHDI-00484077 solubility in common laboratory solvents
Welcome to the technical support center for CHDI-00484077. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and application of this potent and selective class IIa histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a central nervous system (CNS) penetrant, selective inhibitor of class IIa HDACs, with potent activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] Its mechanism of action involves binding to the catalytic domain of these enzymes, which prevents the deacetylation of histone and non-histone protein substrates. A key pathway affected is the Myocyte Enhancer Factor-2 (MEF2) signaling pathway.[4][5][6] Class IIa HDACs normally bind to and repress the transcriptional activity of MEF2.[4][6] By inhibiting these HDACs, this compound prevents this repression, allowing MEF2 to activate the transcription of its target genes.[4][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[7]
Q3: How should this compound be stored?
A3: For long-term storage, the solid compound should be stored at -20°C.[7] A stock solution in DMSO can be stored at -80°C for up to six months.[2] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. Gentle warming may be required to achieve the maximum concentration.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 38.24 |
| Ethanol | 100 | 38.24 |
Data sourced from multiple suppliers and is based on a molecular weight of 382.39 g/mol .[7]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.3824 mg of the compound (Molecular Weight = 382.39 g/mol ).
-
Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
General Protocol for a Cell-Based Assay
This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay. Optimization will be required for specific cell lines and experimental endpoints.
Materials:
-
Cells of interest cultured in appropriate media
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium for dilutions
-
Reagents for the desired endpoint measurement (e.g., cell viability assay, reporter gene assay, western blot lysis buffer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a period appropriate for the experimental endpoint. This could range from a few hours to several days.
-
Endpoint Measurement: Perform the desired assay to measure the effect of the inhibitor. This could include:
-
Western Blot Analysis: To assess the acetylation of specific HDAC substrates.
-
Gene Expression Analysis (qPCR or Reporter Assay): To measure the expression of MEF2 target genes.
-
Cell Viability/Proliferation Assays: To determine the cytotoxic or cytostatic effects of the compound.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in cell culture medium | The final concentration of the compound or DMSO is too high. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). Prepare intermediate dilutions of the stock solution in medium before adding to the cells. |
| No observable effect of the inhibitor | - Inactive compound.- Insufficient incubation time.- Cell line is not sensitive to class IIa HDAC inhibition.- Incorrect assay endpoint. | - Use a fresh aliquot of the compound.- Optimize the incubation time.- Confirm that the cell line expresses class IIa HDACs and that the biological process being studied is regulated by these enzymes.- Choose an endpoint that is a direct consequence of class IIa HDAC inhibition (e.g., MEF2-dependent gene expression). |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Toxicity observed in vehicle control wells | The concentration of DMSO is too high. | Reduce the final concentration of DMSO in the cell culture medium to a non-toxic level (typically below 0.5%). |
Visualizing Pathways and Workflows
Signaling Pathway of Class IIa HDAC Inhibition by this compound
Caption: Inhibition of Class IIa HDACs by this compound leads to MEF2-mediated gene transcription.
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for evaluating the effects of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. CHDI 00484077 | Selective IIa HDAC inhibitor | TargetMol [targetmol.com]
- 4. Inhibition of the function of class IIa HDACs by blocking their interaction with MEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Interactions Among Class IIa Histone Deacetylases and Myocyte Enhancer Factor 2s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. CHDI 00484077 Supplier | CAS 3025894-92-9 | CHDI00484077 | Tocris Bioscience [tocris.com]
Long-term stability of CHDI-00484077 in solution and culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of CHDI-00484077 in solution and culture media. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide & FAQs
This section addresses potential issues related to the stability and handling of this compound.
Q1: My this compound is precipitating out of my aqueous solution. What are the possible causes and solutions?
Possible Causes:
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Exceeded Solubility Limit: The concentration of this compound in your aqueous buffer may be too high. While soluble up to 100 mM in DMSO and ethanol (B145695) with gentle warming, its aqueous solubility is significantly lower.[1][2]
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pH-Dependent Solubility: The solubility of many small molecules is pH-dependent. While specific data for this compound is not available, significant shifts in pH can lead to precipitation.
-
"Dilution Shock": Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate locally before it has a chance to disperse.
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Low Temperature: If the stock solution was warmed for dissolution, allowing it to cool or storing it at lower temperatures might cause precipitation if the solution is supersaturated.
Suggested Solutions:
-
Decrease Final Concentration: Lower the final working concentration of this compound in your aqueous solution.
-
Optimize pH: Empirically test the solubility of this compound in buffers with different pH values to find the optimal range for your experiment.
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Step-wise Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.
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Use of Co-solvents: If compatible with your experimental system, consider increasing the percentage of a co-solvent like DMSO in the final solution. However, be mindful of the potential effects of the solvent on your cells or assay, keeping the final DMSO concentration low (typically <0.1%).
Q2: I am observing a rapid loss of this compound activity in my cell culture experiments. What could be the reason?
Possible Causes:
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Enzymatic Degradation: If you are using a culture medium supplemented with serum (e.g., FBS), enzymes such as esterases and proteases present in the serum can metabolize the compound.[1] Additionally, cells themselves can metabolize the compound.[1]
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Chemical Instability: The compound may be inherently unstable in the aqueous environment of the culture medium at 37°C.[3] The pH of the culture medium (typically 7.2-7.4) can also contribute to the degradation of pH-sensitive compounds.[1]
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Binding to Media Components: this compound might bind to proteins like albumin in the serum or other components in the culture medium, reducing its effective concentration.[1]
-
Adsorption to Plasticware: The compound may adsorb to the surface of plastic plates and tubes, especially if it is lipophilic.[1]
Suggested Solutions:
-
Conduct Stability Studies: Perform a stability study of this compound in your specific cell culture medium (with and without serum and/or cells) to determine its half-life under your experimental conditions.[1]
-
Use Serum-Free Media: If your experiment allows, test the compound's stability and activity in a serum-free medium to assess the impact of serum components.[3]
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Frequent Media Changes: If the compound is found to be unstable, more frequent media changes with a fresh supply of this compound may be necessary to maintain the desired concentration.
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Use Low-Binding Plasticware: To minimize adsorption, use low-protein-binding plates and pipette tips for your experiments.[3]
Quantitative Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Solvent | Maximum Concentration | Conditions | Recommended Storage (Powder) |
| DMSO | 100 mM | With gentle warming | -20°C |
| Ethanol | 100 mM | With gentle warming | -20°C |
Data sourced from multiple suppliers.[1][2]
Table 2: Stability of this compound Stock Solution in DMSO
| Temperature | Duration |
| 4°C | 2 weeks |
| -80°C | 6 months |
Data from DC Chemicals.[4]
Table 3: Template for Experimental Determination of this compound Stability
| Condition (e.g., DMEM + 10% FBS, 37°C) | Time Point (hours) | % Remaining this compound (Mean ± SD, n=3) |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Experimental Protocols
The following are detailed methodologies for assessing the stability of this compound.
Protocol 1: Stability of this compound in a Simple Buffer (e.g., PBS)
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is less than 0.1%.
-
Incubation: Aliquot the working solution into triplicate tubes and incubate at 37°C.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Quench Reaction: Immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) to each aliquot.
-
Storage: Store the quenched samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound in each sample using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the stability profile.
Protocol 2: Stability of this compound in Cell Culture Media
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Media Solutions: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C. Prepare a parallel set of media without serum if desired.
-
Prepare Working Solutions: Spike the pre-warmed medium (with and without serum) with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Quench and Store: Immediately mix the collected aliquots with an equal volume of ice-cold acetonitrile and store at -80°C until analysis.
-
Analysis and Data Interpretation: Analyze the samples by LC-MS/MS and plot the percentage of the remaining compound over time. Comparing the stability in media with and without serum will indicate the contribution of serum components to degradation.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a troubleshooting guide for precipitation issues.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Potential off-target effects of CHDI-00484077 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHDI-00484077, a selective class IIa histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, selective, and central nervous system (CNS) penetrant inhibitor of class IIa HDACs.[1][2][3][4] Its primary targets are HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4] It is currently being investigated for its therapeutic potential in Huntington's disease.[1][2][3][4]
Q2: What is the mechanism of action of this compound?
As a class IIa HDAC inhibitor, this compound is believed to exert its effects by preventing the deacetylation of histone and non-histone proteins. A key downstream effect of class IIa HDAC inhibition is the modulation of the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors. By inhibiting class IIa HDACs, this compound can indirectly lead to the activation of MEF2-dependent gene transcription, which is involved in various cellular processes, including neuronal survival.
Q3: Are there known off-target effects for this compound?
Currently, there is no publicly available, comprehensive off-target profile for this compound against a broad range of kinases or other enzymes. However, like many small molecule inhibitors, the potential for off-target interactions exists. Some HDAC inhibitors, particularly those with a hydroxamate chemical structure, have been shown to have off-target effects.[5] Given that this compound is a benzamide (B126) derivative, its off-target profile may differ from hydroxamate-based inhibitors. Researchers should empirically determine off-target effects in their experimental systems.
Q4: How can I assess the potential off-target effects of this compound in my cellular assays?
To investigate potential off-target effects, it is recommended to perform a broad kinase screen and a chemical proteomics-based target deconvolution. A kinase panel assay will assess the activity of this compound against a wide range of protein kinases. Chemical proteomics can help identify other potential protein binding partners within the cell lysate. Additionally, observing the broader transcriptomic and proteomic changes in response to this compound treatment can provide insights into its on- and off-target effects.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Guide 1: Inconsistent IC50 values in cellular assays
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Ensure complete solubilization of this compound in DMSO for stock solutions. Prepare fresh working dilutions in culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Health and Density | Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase. Seed cells at a consistent density for all experiments, as this can influence inhibitor potency. |
| Assay Incubation Time | Optimize the incubation time with this compound. For some HDAC inhibitors, binding kinetics can be slow, and insufficient incubation may lead to an underestimation of potency. |
| Reagent Quality | Use high-quality, fresh reagents for your cellular assays. Verify the activity of any enzymes or substrates used in the readout. |
Guide 2: Unexpected cellular phenotypes or gene expression changes
| Potential Cause | Troubleshooting Steps |
| Off-target Effects | Perform a dose-response curve to ensure the observed phenotype is not due to toxicity at high concentrations. Consider performing a kinase screen or other off-target profiling to identify unintended targets. |
| Indirect Effects of Class IIa HDAC Inhibition | Remember that inhibiting class IIa HDACs will affect downstream signaling, primarily through MEF2. The observed phenotype may be a result of altered MEF2-dependent gene expression. Use a MEF2 reporter assay to confirm the engagement of this pathway. |
| Cell-type Specific Responses | The cellular response to HDAC inhibition can be highly context-dependent. Compare your results with published data for similar cell types, if available. |
| Experimental Variability | Ensure consistent experimental conditions, including cell culture conditions, compound treatment, and endpoint measurements. |
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound against its primary targets.
| Target | IC50 (µM) |
| HDAC4 | 0.01[1][4] |
| HDAC5 | 0.02[1][4] |
| HDAC7 | 0.02[1][4] |
| HDAC9 | 0.03[1][4] |
Detailed Experimental Protocols
Protocol 1: Kinase Inhibitor Off-Target Profiling
This protocol provides a general framework for assessing the off-target effects of this compound against a broad panel of protein kinases. It is recommended to use a commercial service for comprehensive kinase profiling.
1. Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Provide the exact concentration and formulation details to the screening service provider.
2. Kinase Panel Selection:
-
Choose a diverse panel of kinases, ideally covering all major branches of the human kinome. Many service providers offer panels of over 400 kinases.
3. Assay Concentration:
-
A standard initial screening concentration is 1 µM. If significant inhibition is observed, follow-up with a dose-response curve to determine the IC50 for the off-target kinase.
4. Data Analysis:
-
The primary data will be presented as the percent inhibition of each kinase at the tested concentration.
-
Any kinase with significant inhibition (typically >50%) should be considered a potential off-target.
-
Follow up with cellular assays to confirm if the off-target inhibition is relevant in a biological context.
Protocol 2: MEF2 Luciferase Reporter Assay
This protocol is for a cell-based assay to measure the effect of this compound on the transcriptional activity of MEF2.
1. Materials:
-
Mammalian cell line (e.g., HEK293T, Neuro2a)
-
MEF2-luciferase reporter plasmid (containing MEF2 binding sites upstream of a minimal promoter driving luciferase expression)[8]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
This compound
-
Dual-luciferase assay kit
-
Luminometer
2. Cell Culture and Transfection:
-
Plate cells in a 96-well plate at a density that will be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with the MEF2-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
3. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
It is recommended to perform a dose-response curve (e.g., 0.01 nM to 10 µM).
4. Luciferase Assay:
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting guide for MEF2 reporter assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHDI 00484077 | Selective IIa HDAC inhibitor | TargetMol [targetmol.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 3025894-92-9|DC Chemicals [dcchemicals.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
Troubleshooting inconsistent results with CHDI-00484077
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHDI-00484077.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a central nervous system (CNS) penetrant, selective inhibitor of class IIa histone deacetylases (HDACs).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of specific HDAC isoforms, leading to an increase in the acetylation of histone and non-histone proteins.[4][5][6][7] This modulation of protein acetylation can, in turn, alter gene expression and cellular function.[6] this compound is noted for its potential application in Huntington's disease research.[1][2][3]
Q2: What are the reported IC50 values for this compound against its target HDACs?
The inhibitory potency of this compound has been characterized against several class IIa HDACs. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) |
| HDAC4 | 0.01[1][2] |
| HDAC5 | 0.02[1][2] |
| HDAC7 | 0.02[1][2] |
| HDAC9 | 0.03[1][2] |
Q3: How should this compound be stored to ensure its stability?
Proper storage of this compound is critical for maintaining its activity and ensuring reproducible experimental results.
| Format | Storage Temperature | Duration |
| Powder | -20°C | 2 years[2] |
| In DMSO | 4°C | 2 weeks[2] |
| In DMSO | -80°C | 6 months[2] |
Q4: Are there known off-target effects for this compound or other HDAC inhibitors?
While this compound is designed to be a selective class IIa HDAC inhibitor, off-target effects are a possibility with any small molecule inhibitor.[8][9] Some studies on other HDAC inhibitors have identified off-targets such as metallo-beta-lactamase domain-containing protein 2 (MBLAC2) and carbonic anhydrases.[10][11] It is crucial to consider the possibility of off-target effects when interpreting experimental data, especially if the observed phenotype does not align with the known functions of class IIa HDACs.[12]
Troubleshooting Inconsistent Results
Q5: I am observing significant variability in my experimental results between replicates. What are the potential causes?
Inconsistent results can arise from several sources, including both technical and biological variability.[13][14][15][16]
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Inconsistent Inhibitor Concentration: Errors in serial dilutions or pipetting can lead to variability.
-
Cell Culture Variability: Differences in cell density, passage number, or overall cell health can impact the response to the inhibitor.[17]
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Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and other media components.[17]
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Assay-Specific Variability: The inherent variability of biological assays can contribute to inconsistent results.[18]
Q6: My results with this compound in cell-based assays are less potent or inconsistent compared to biochemical assays. Why might this be?
Discrepancies between biochemical and cell-based assays are a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.[12][17]
-
Cellular Efflux Pumps: The inhibitor could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.[12]
-
Target Expression and Activity: The target HDACs may not be expressed or may be inactive in the chosen cell line.[12]
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Compound Stability: The inhibitor may be unstable in the cell culture media, degrading over the course of the experiment.[17]
Unanticipated phenotypes can be a strong indicator of off-target activity. Here are some strategies to investigate this:
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the intended target HDAC should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.[12]
-
Use of Structurally Unrelated Inhibitors: Testing other selective class IIa HDAC inhibitors with different chemical scaffolds can help determine if the phenotype is consistently linked to the inhibition of the target.
-
Inactive Control Compound: Synthesizing and testing a structurally similar but inactive analog of this compound can help confirm that the observed effect is dependent on target engagement.[12]
-
Proteomic and Gene Expression Analysis: Techniques like proteomics and RNA-sequencing can provide a broader view of the cellular changes induced by the inhibitor and may help identify affected off-target pathways.
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based Assay with this compound
This protocol outlines a general procedure for treating cells with this compound and assessing a downstream endpoint.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.
-
Inhibitor Treatment: Add the diluted this compound or vehicle control to the cell culture media. Ensure the final solvent concentration is consistent across all wells and is not toxic to the cells (typically <0.5% for DMSO).[17]
-
Incubation: Incubate the cells for the desired treatment duration.
-
Endpoint Analysis: Perform the desired assay to measure the effect of the inhibitor. This could include Western blotting for protein expression or post-translational modifications, quantitative PCR for gene expression, or a cell viability assay.
Protocol 2: Assessing Compound Stability in Cell Culture Media
This protocol can be used to determine the stability of this compound in your specific experimental conditions.
-
Incubation Setup: Add this compound to your cell culture media at the final experimental concentration. Include a control with media and solvent only. Incubate under the same conditions as your cell-based assays (e.g., 37°C, 5% CO2).
-
Sample Collection: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analytical Measurement: Analyze the concentration of the parent compound in the collected samples using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the concentration of this compound at each time point to the concentration at time zero to determine the percentage of the compound remaining over time.
Visualizations
Caption: Hypothetical signaling pathway involving Class IIa HDACs.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. CHDI 00484077 - Immunomart [immunomart.com]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Publishers Panel [diagnostykalaboratoryjna.eu]
- 14. researchgate.net [researchgate.net]
- 15. Publishers Panel [diagnostykalaboratoryjna.eu]
- 16. Sources of variation, its measurement and control | Health Knowledge [healthknowledge.org.uk]
- 17. benchchem.com [benchchem.com]
- 18. Identify Easily Controlled Sources of Variability in Assays | Technology Networks [technologynetworks.com]
Technical Support Center: CHDI-00484077 and Primary Neuron Cultures
Disclaimer: As of December 2025, there is no publicly available data specifically detailing the cytotoxic effects of CHDI-00484077 in primary neuron cultures. This technical support center provides guidance based on the known properties of this compound as a class IIa histone deacetylase (HDAC) inhibitor and general principles of neurotoxicity assessment in primary neuron cultures. The provided protocols and data are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, central nervous system (CNS) penetrant inhibitor of class IIa histone deacetylases (HDACs).[1][2][3][4] It specifically targets HDAC4, HDAC5, HDAC7, and HDAC9 with high potency.[1][3] Its mechanism of action involves preventing the removal of acetyl groups from histone and non-histone proteins, which can modulate gene expression and other cellular processes.[5][6] It is under investigation for its potential therapeutic effects in Huntington's disease.[1][3]
Q2: Is this compound expected to be cytotoxic to primary neurons?
The effects of HDAC inhibitors on primary neurons can be complex, exhibiting both neuroprotective and neurotoxic properties depending on the specific inhibitor, its concentration, duration of exposure, and the experimental context.[6][7] Some pan-HDAC inhibitors have shown toxicity at higher concentrations or with prolonged use.[6] However, some studies on class IIa-specific HDAC inhibitors suggest they may promote neurite growth and protect against neurotoxic insults.[8] Therefore, it is crucial to perform careful dose-response and time-course experiments to determine the specific effects of this compound in your primary neuron culture system.
Q3: What are the initial concentration ranges I should consider for cytotoxicity studies with this compound?
Given its high in vitro potency (IC50 values in the low nanomolar range for class IIa HDACs), it is advisable to start with a wide range of concentrations.[2][3] A suggested starting range could be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-50 µM) concentrations to establish a dose-response curve.
Q4: What are the appropriate controls for a cytotoxicity experiment with this compound?
Your experimental design should include the following controls:
-
Vehicle Control: Primary neurons treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Primary neurons in culture medium alone.
-
Positive Control for Cytotoxicity: A known neurotoxic agent (e.g., glutamate, staurosporine) to ensure the assay is working correctly.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High background cell death in all wells, including controls. | Poor initial health of primary neuron culture. | Review and optimize your neuron isolation and plating protocol. Ensure proper coating of culture vessels and use of appropriate serum-free medium and supplements.[9] |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly inspect cultures for any signs of contamination. Perform routine sterility checks of your media and reagents. | |
| Suboptimal culture conditions (e.g., incorrect CO2 levels, temperature fluctuations). | Ensure your incubator is properly calibrated and maintained. Minimize the time cultures are outside the incubator. | |
| Inconsistent results and high variability between replicate wells. | Uneven cell plating. | Ensure a single-cell suspension before plating and use appropriate techniques to achieve a uniform cell density across all wells. |
| Edge effects in multi-well plates. | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or water. | |
| Compound precipitation at high concentrations. | Check the solubility of this compound in your culture medium.[2] You may need to adjust the vehicle concentration or use a different solvent. | |
| No cytotoxic effect observed even at high concentrations. | Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of exposure. |
| The compound may have neuroprotective effects at the tested concentrations. | Consider co-treatment with a known neurotoxin to assess for potential protective effects of this compound.[8] | |
| Assay insensitivity. | Try a different cytotoxicity assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release). | |
| Observed cytotoxicity at very low concentrations. | High sensitivity of your specific primary neuron type. | Re-evaluate your starting concentrations and perform a more granular dose-response curve at the lower end of the concentration range. |
| Off-target effects of the compound. | While this compound is selective, off-target effects are always a possibility. This is a limitation of in vitro studies. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using Lactate Dehydrogenase (LDH) Release Assay
This protocol measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.
Materials:
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Primary neuron cultures in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Culture medium (e.g., Neurobasal medium with B27 supplement)
-
Commercially available LDH cytotoxicity assay kit
-
Positive control (e.g., 1% Triton X-100)
-
96-well plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Carefully remove a portion of the existing medium from each well and replace it with the medium containing the different concentrations of this compound, vehicle control, or culture medium alone (untreated control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Positive Control: One hour before the end of the incubation period, add the positive control (e.g., 1% Triton X-100) to a set of wells to induce maximum LDH release.
-
Sample Collection: After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the collected supernatant and incubating for a specific time to allow for color development.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release from the positive control.
Protocol 2: Assessment of Mitochondrial Activity using MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
Materials:
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Primary neuron cultures in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Compound Preparation and Cell Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Neuron Viability (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.5 |
| 0.01 | 4.8 ± 1.2 |
| 0.1 | 6.1 ± 2.0 |
| 1 | 8.5 ± 2.5 |
| 10 | 25.3 ± 4.1 |
| 50 | 68.7 ± 5.9 |
Table 2: Hypothetical Dose-Response of this compound on Primary Neuron Mitochondrial Activity (MTT Assay)
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 8.2 |
| 0.01 | 98.5 ± 7.5 |
| 0.1 | 95.2 ± 6.8 |
| 1 | 89.7 ± 5.3 |
| 10 | 62.1 ± 4.9 |
| 50 | 25.4 ± 3.7 |
Visualizations
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CHDI 00484077 - Immunomart [immunomart.com]
- 5. Complex neuroprotective and neurotoxic effects of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Histone Deacetylases Enhance Neurotoxicity of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class-IIa Histone Deacetylase Inhibition Promotes the Growth of Neural Processes and Protects Them Against Neurotoxic Insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Changes in Histone Acetylation with CHDI-00484077
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CHDI-00484077 to study histone acetylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a central nervous system (CNS) penetrant, selective inhibitor of class IIa histone deacetylases (HDACs).[1] It specifically targets HDAC4, HDAC5, HDAC7, and HDAC9.[1] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from lysine (B10760008) residues on histone tails and other proteins. This leads to an increase in histone acetylation, which relaxes chromatin structure and can alter gene expression.[2]
Q2: What are the expected effects of this compound on global histone acetylation?
Treatment with this compound is expected to increase the overall levels of histone acetylation, particularly on histone H3 and H4.[3] The extent of this increase is typically dose- and time-dependent. It's important to note that while global acetylation may increase, the effects on specific gene promoters can be more complex, with some regions potentially showing decreased acetylation.[4][5]
Q3: How can I measure changes in histone acetylation after treatment with this compound?
Several methods can be used to measure changes in histone acetylation:
-
Western Blotting: This is a common method to assess global changes in histone acetylation using antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4).[6][7][8]
-
Chromatin Immunoprecipitation (ChIP): ChIP followed by qPCR or sequencing (ChIP-seq) allows for the analysis of histone acetylation changes at specific genomic loci, such as gene promoters or enhancers.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits can quantify total histone acetylation levels from cell lysates or nuclear extracts.
-
Mass Spectrometry: This technique can provide a detailed and quantitative analysis of various histone modifications, including acetylation at specific lysine residues.[9]
Q4: I am not observing a significant increase in histone acetylation after this compound treatment. What could be the issue?
Please refer to the "Troubleshooting Guides" section below for a detailed breakdown of potential issues and solutions.
Quantitative Data Summary
Table 1: Illustrative Dose-Dependent Effect of Class IIa HDAC Inhibitors on Histone H3 Acetylation [3]
| Inhibitor | Concentration (µM) | Acetylated Histone H3 Level (% of Control) |
| LMK235 | 0 (Control) | 100 |
| 0.01 | ~150 | |
| 0.1 | ~250 | |
| 1 | ~300 | |
| TMP269 | 0 (Control) | 100 |
| 0.1 | ~125 | |
| 1 | ~200 | |
| 10 | ~225 |
Table 2: Illustrative Time-Dependent Effect of an HDAC Inhibitor on Histone Acetylation
| Treatment Duration | Acetylated Histone Level (% of Control) |
| 0 hours (Control) | 100 |
| 2 hours | 150 |
| 6 hours | 250 |
| 12 hours | 300 |
| 24 hours | 280 |
Experimental Protocols
Protocol 1: Western Blotting for Global Histone Acetylation
This protocol is a general guideline for assessing changes in global histone acetylation in cultured cells after treatment with this compound.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Histone Extraction (Acid Extraction Method): a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. c. Centrifuge to pellet the nuclei. d. Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight at 4°C with rotation. e. Centrifuge at high speed to pellet debris and collect the supernatant containing histones. f. Neutralize the acid with a suitable buffer (e.g., Tris-HCl pH 8.0).
3. Protein Quantification: a. Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto a high-percentage (15-18%) SDS-PAGE gel. c. Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins). d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Detect the signal using an ECL substrate and an imaging system. j. For a loading control, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-Histone H3).
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for performing ChIP to analyze histone acetylation at specific genomic regions.
1. Cell Cross-linking: a. Treat cells with this compound or vehicle control. b. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA. c. Quench the cross-linking reaction with glycine.
2. Cell Lysis and Chromatin Shearing: a. Harvest and lyse the cells to release the nuclei. b. Isolate the nuclei and resuspend in a suitable lysis buffer. c. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
3. Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9) overnight at 4°C. A negative control with a non-specific IgG antibody should be included. c. Add Protein A/G beads to capture the antibody-chromatin complexes.
4. Washing and Elution: a. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. b. Elute the chromatin from the beads.
5. Reverse Cross-linking and DNA Purification: a. Reverse the formaldehyde cross-links by heating in the presence of NaCl. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using a spin column or phenol-chloroform extraction.
6. Analysis: a. Analyze the enrichment of specific DNA sequences by qPCR or prepare the DNA for high-throughput sequencing (ChIP-seq).
Mandatory Visualizations
Caption: Experimental workflow for analyzing histone acetylation changes.
Caption: Simplified signaling pathway of this compound action.
Troubleshooting Guides
Issue 1: No or weak increase in histone acetylation signal by Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range around the reported IC50 values (e.g., 0.01 - 1 µM). |
| Insufficient treatment time | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal histone acetylation. |
| Compound instability | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. |
| Inefficient histone extraction | Ensure complete nuclear lysis and histone solubilization during the acid extraction process. |
| Poor antibody performance | Use a validated antibody for acetylated histones. Check the antibody datasheet for recommended dilutions and conditions. Include a positive control (e.g., cells treated with a known pan-HDAC inhibitor like Sodium Butyrate or TSA). |
| Inefficient protein transfer | Use a 0.2 µm pore size membrane for better retention of small histone proteins. Confirm transfer efficiency with Ponceau S staining. |
Issue 2: High background or non-specific bands in Western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Inadequate washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
| Secondary antibody cross-reactivity | Use a secondary antibody that is specific for the host species of the primary antibody. |
Issue 3: Low DNA yield in ChIP experiments.
| Possible Cause | Troubleshooting Step |
| Inefficient cross-linking | Optimize the formaldehyde concentration and incubation time. |
| Suboptimal chromatin shearing | Verify chromatin fragmentation by running an aliquot on an agarose (B213101) gel. Adjust sonication power and duration or enzymatic digestion time to achieve fragments in the 200-1000 bp range. |
| Poor antibody quality | Use a ChIP-validated antibody. |
| Insufficient amount of starting material | Increase the number of cells used for the experiment. |
Issue 4: Inconsistent or unexpected changes in gene expression after observing increased histone acetylation.
| Possible Cause | Troubleshooting Step |
| Complex regulatory mechanisms | Increased histone acetylation at a promoter does not always lead to increased gene expression. Other factors, such as the binding of transcriptional repressors, can also play a role. |
| Off-target effects of the inhibitor | While this compound is selective for Class IIa HDACs, off-target effects at higher concentrations cannot be entirely ruled out. |
| Indirect effects | The observed changes in gene expression may be a secondary effect of the inhibitor's action on other pathways. |
| Cellular context | The response to HDAC inhibitors can be highly dependent on the cell type and its specific epigenetic landscape. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of histone acetylation homeostasis reveals multilayered chromatin regulation for transcriptional resiliency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating CHDI-00484077-Induced Cell Stress in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating potential cell stress induced by the class IIa HDAC inhibitor, CHDI-00484077, during long-term experimental studies.
Troubleshooting Guides
Issue 1: Decreased Cell Viability and Proliferation Over Time
Possible Causes:
-
High Compound Concentration: The concentration of this compound may be too high for the specific cell type, leading to cytotoxicity.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.
-
Accumulation of Toxic Metabolites: In long-term cultures, the build-up of cellular waste products can contribute to cell death.
-
Nutrient Depletion: Essential nutrients in the culture medium may be depleted over the course of the experiment.
Suggested Solutions:
| Solution | Detailed Steps |
| Optimize Compound Concentration | Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line. Start with a broad range of concentrations and assess viability at different time points. |
| Minimize Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.1%. Prepare intermediate dilutions of your this compound stock solution in culture medium to minimize the volume of solvent added. |
| Regular Media Changes | For long-term studies, perform partial or full media changes every 2-3 days to remove metabolic byproducts and replenish nutrients. |
| Supplement Culture Medium | Consider supplementing the medium with growth factors or other essential nutrients that may be depleted over time. |
Issue 2: Increased Markers of Oxidative Stress
Possible Causes:
-
HDAC Inhibition-Induced ROS Production: Inhibition of class IIa HDACs can lead to an increase in reactive oxygen species (ROS) production.
-
Mitochondrial Dysfunction: Prolonged treatment may impact mitochondrial function, a primary source of cellular ROS.
Suggested Solutions:
| Solution | Detailed Steps |
| Co-treatment with Antioxidants | Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to scavenge ROS. The optimal concentration of the antioxidant should be determined empirically. |
| Use of Serum-Free Media with Caution | If using serum-free media, ensure it is supplemented with antioxidants, as serum contains natural antioxidant components. |
| Monitor Mitochondrial Health | Assess mitochondrial membrane potential using dyes like TMRM or JC-1 to monitor for signs of mitochondrial dysfunction. |
Issue 3: Activation of the Unfolded Protein Response (UPR) / ER Stress
Possible Causes:
-
Disruption of Protein Folding: Inhibition of HDACs can interfere with chaperone function and protein folding, leading to the accumulation of unfolded proteins in the endoplasmic reticulum (ER).[1]
-
Calcium Homeostasis Dysregulation: ER stress can be associated with changes in intracellular calcium levels.
Suggested Solutions:
| Solution | Detailed Steps |
| Co-treatment with ER Stress Inhibitors | Consider the use of chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) to alleviate ER stress.[2] |
| Monitor UPR Markers | Assess the expression of key UPR markers such as GRP78/BiP, CHOP, and spliced XBP1 by Western blot or qPCR to monitor the level of ER stress.[3] |
Issue 4: Evidence of DNA Damage
Possible Causes:
-
Indirect Effects of Oxidative Stress: ROS generated due to this compound treatment can cause damage to DNA.
-
Interference with DNA Repair Mechanisms: Some HDAC inhibitors have been shown to affect DNA repair pathways.
Suggested Solutions:
| Solution | Detailed Steps |
| Monitor DNA Damage Markers | Assess the levels of DNA damage markers such as γH2AX and 53BP1 by immunofluorescence or Western blot.[4][5] |
| Assess Cell Cycle Progression | Analyze the cell cycle profile by flow cytometry to check for cell cycle arrest, which can be a consequence of DNA damage. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in long-term studies?
A1: The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response study to determine the IC50 value for its HDAC inhibitory activity and a non-toxic working concentration for your specific cell line. A common starting point for in vitro studies with novel compounds is to test a range from 0.1 µM to 10 µM. For long-term studies, it is advisable to use the lowest effective concentration to minimize potential cytotoxicity.
Q2: What are the primary signs of this compound-induced cell stress to monitor for?
A2: Key indicators of cell stress include:
-
Morphological Changes: Observe cells for rounding, detachment, blebbing, or the formation of intracellular vacuoles.
-
Reduced Cell Viability: Regularly assess cell viability using assays such as MTT, resazurin, or ATP-based assays.[6][7]
-
Increased Apoptosis: Use assays like Annexin V/Propidium Iodide staining or caspase activity assays to detect programmed cell death.
-
Expression of Stress Markers: Monitor for the upregulation of specific markers for oxidative stress (e.g., HO-1), ER stress (e.g., GRP78, CHOP), and DNA damage (e.g., γH2AX) via Western blot or immunofluorescence.[3][4][5]
Q3: How can I distinguish between general culture-related stress and this compound-specific stress?
A3: It is essential to include proper controls in your experimental design. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you to identify any effects caused by the solvent itself.
-
Untreated Control: Cells grown in the same culture conditions without any treatment. By comparing the this compound-treated group to these controls, you can more accurately attribute any observed cell stress to the compound itself.
Q4: Are there any known off-target effects of this compound that could contribute to cell stress?
A4: While this compound is a selective class IIa HDAC inhibitor, off-target effects are always a possibility with small molecule inhibitors. If you suspect off-target effects, you can:
-
Use a Structurally Unrelated Class IIa HDAC Inhibitor: Compare the effects of this compound with another selective class IIa HDAC inhibitor. If they produce similar stress phenotypes, it is more likely that the effects are on-target.
-
Perform Rescue Experiments: If a specific off-target is suspected, you may be able to perform rescue experiments by overexpressing the target or using a specific antagonist.
Q5: How should I prepare and store this compound to maintain its stability and minimize degradation that could lead to toxic byproducts?
A5: this compound is typically soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing your working concentration, thaw an aliquot and dilute it in pre-warmed culture medium immediately before use.
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) after 72h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 95.7 ± 3.9 |
| 1 | 90.3 ± 6.2 |
| 5 | 75.1 ± 8.3 |
| 10 | 52.4 ± 9.1 |
Table 2: Example Effect of an Antioxidant on this compound-Induced ROS Production
| Treatment | Relative ROS Levels (Fold Change vs. Vehicle) (Mean ± SD) |
| Vehicle | 1.0 ± 0.1 |
| This compound (5 µM) | 2.8 ± 0.4 |
| This compound (5 µM) + NAC (1 mM) | 1.3 ± 0.2 |
| NAC (1 mM) | 0.9 ± 0.1 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay [8]
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Western Blot Analysis of Stress Markers [4][5][9][10]
-
Materials:
-
Cells cultured in 6-well plates or larger
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against stress markers (e.g., GRP78, CHOP, γH2AX) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
3. Immunofluorescence Staining of Stress Markers [11][12][13]
-
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies against stress markers (e.g., γH2AX, 53BP1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Mandatory Visualizations
References
- 1. Class IIa HDAC inhibition enhances ER stress-mediated cell death in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays: Introduction | Springer Nature Experiments [experiments.springernature.com]
- 8. jrmds.in [jrmds.in]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. biotium.com [biotium.com]
- 13. med.upenn.edu [med.upenn.edu]
Validation & Comparative
A Comparative Guide to HDAC Inhibitors: CHDI-00484077 versus RGFP966 in HDAC3 Selectivity
For researchers, scientists, and drug development professionals, the selection of a specific histone deacetylase (HDAC) inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two widely discussed HDAC inhibitors, CHDI-00484077 and RGFP966, with a particular focus on their selectivity for HDAC3.
This comparison synthesizes available biochemical data, outlines detailed experimental protocols for assessing HDAC inhibitor activity, and presents visual diagrams of relevant biological pathways and experimental workflows to aid in the informed selection of these research tools.
Performance and Selectivity Profile
The inhibitory activity of this compound and RGFP966 has been characterized against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized below. It is important to note that the reported selectivity of RGFP966 for HDAC3 has been a subject of evolving research, with recent studies indicating a more complex inhibitory profile than initially described.
| Compound | Target HDAC | IC50 (nM) | Selectivity Notes |
| This compound | HDAC4 | 10 | Potent and selective inhibitor of Class IIa HDACs.[1][2][3][4][5] |
| HDAC5 | 20 | ||
| HDAC7 | 20 | ||
| HDAC9 | 30 | ||
| RGFP966 | HDAC3 | 80[6] | Initially reported as a highly selective HDAC3 inhibitor.[6] |
| HDAC1 | 5600[6] | ||
| HDAC2 | 9700[6] | ||
| HDAC8 | >100,000[6] | ||
| RGFP966 (Recent Findings) | HDAC3 | 13 | Recent studies characterize RGFP966 as a potent, slow-binding inhibitor of HDACs 1, 2, and 3, questioning its high selectivity for HDAC3.[7][8] The inhibitory constants (Ki) were determined to be 13 nM, 31 nM, and 57 nM for HDAC3, HDAC2, and HDAC1, respectively, after a 2-hour pre-incubation.[7][8] This suggests that the apparent selectivity can be influenced by assay conditions, particularly pre-incubation time.[3] |
| HDAC1 | 57 | ||
| HDAC2 | 31 |
Experimental Methodologies
The following sections detail the protocols for key experiments used to characterize HDAC inhibitors.
In Vitro HDAC Enzymatic Assay (Fluorogenic)
This biochemical assay is fundamental for determining the potency (IC50) of an inhibitor against isolated HDAC enzymes.
Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme in the presence of the test compound. Deacetylation of the substrate by the HDAC enzyme renders it susceptible to cleavage by a developing enzyme, which releases a fluorophore. The resulting fluorescence intensity is directly proportional to the HDAC enzyme activity.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Developing enzyme (e.g., Trypsin).
-
Test compounds (this compound, RGFP966) and a known pan-HDAC inhibitor as a positive control (e.g., Trichostatin A).
-
384-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in HDAC assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the recombinant HDAC enzyme to each well.
-
For slow-binding inhibitors like RGFP966, a pre-incubation step of the enzyme and inhibitor (e.g., for 2 hours at 37°C) is crucial before adding the substrate to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developing enzyme solution.
-
Incubate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).[9]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
-
Caption: Workflow for a fluorogenic in vitro HDAC enzymatic assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be quantified by heating intact cells or cell lysates to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining.
Detailed Protocol:
-
Reagents and Materials:
-
Cultured cells expressing the target HDAC.
-
Test compounds (this compound, RGFP966) and vehicle control (DMSO).
-
Cell lysis buffer with protease inhibitors.
-
Antibodies specific to the target HDAC for Western blotting.
-
PCR tubes or 96-well plates.
-
Thermal cycler or heating block.
-
Equipment for Western blotting.
-
-
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with the test compound or vehicle control for a specified duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by rapid cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Analyze the amount of the soluble target HDAC protein in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Modulation: RGFP966 and the NF-κB Pathway
HDAC3 has been identified as a key regulator of inflammatory gene expression, in part through its interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. RGFP966 has been shown to attenuate the transcriptional activity of the p65 subunit of NF-κB.[10]
Mechanism: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus. In the nucleus, HDAC3 can deacetylate p65 at specific lysine (B10760008) residues, which is thought to be necessary for its full transcriptional activity. By inhibiting HDAC3, RGFP966 prevents this deacetylation, thereby reducing the expression of pro-inflammatory genes.[10]
Caption: RGFP966 inhibits HDAC3, modulating NF-κB transcriptional activity.
Conclusion
The choice between this compound and RGFP966 should be guided by the specific research question and the target HDAC class of interest.
-
This compound is a well-characterized, potent, and selective inhibitor of Class IIa HDACs . It is a suitable tool for investigating the biological roles of HDAC4, HDAC5, HDAC7, and HDAC9.
-
RGFP966 , while a potent inhibitor of HDAC3 , also demonstrates significant activity against HDAC1 and HDAC2 . Researchers using RGFP966 to probe HDAC3 function should be aware of its class I inhibitory profile and consider the implications of its slow-binding kinetics on experimental design, particularly the need for adequate pre-incubation times in biochemical assays.
By understanding the distinct selectivity profiles and employing rigorous, well-controlled experimental protocols, researchers can effectively leverage these chemical probes to advance our understanding of the complex biology regulated by histone deacetylases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Histone Deacetylase Inhibition via RGFP966 Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CHDI-00484077 and Trichostatin A in Huntington's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by transcriptional dysregulation, a process intimately linked to the epigenetic machinery of the cell. Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic avenue by targeting this pathology. This guide provides a comparative overview of two such inhibitors: CHDI-00484077, a selective Class IIa HDAC inhibitor, and Trichostatin A (TSA), a pan-HDAC inhibitor, in the context of HD models.
While direct head-to-head studies are not yet available in published literature, this guide synthesizes the existing data to offer a comparative perspective on their mechanisms, selectivity, and reported effects, aiding researchers in the selection and application of these compounds in preclinical studies.
At a Glance: Key Differences
| Feature | This compound | Trichostatin A (TSA) |
| HDAC Inhibition Profile | Selective Class IIa (HDAC4, 5, 7, 9)[1] | Pan-HDAC inhibitor (Class I and II)[2] |
| Mechanism of Action | Reverses the transcriptional repression mediated by Class IIa HDACs, potentially impacting synaptic plasticity and neuronal survival.[1] | Broadly increases histone acetylation, leading to a more open chromatin state and widespread changes in gene expression.[2][3][4][5][6][7][8][9][10] |
| Reported In Vivo Efficacy | Developed for CNS penetration and in vivo studies in HD models, though specific efficacy data in HD models is not yet published. A similar selective Class IIa inhibitor, MC1568, has shown in vivo efficacy in a mouse model of kidney disease.[11] | Has demonstrated therapeutic effects in various mouse models, including improved motor function and survival in models of other neurodegenerative diseases.[3][4][5][6] |
| Potential Advantages | High selectivity may reduce off-target effects and improve the therapeutic window compared to pan-HDAC inhibitors. | Potent and well-characterized, serving as a benchmark compound for studying the effects of broad HDAC inhibition. |
| Potential Disadvantages | The full therapeutic potential and any unforeseen side effects of highly selective Class IIa inhibition in HD are still under investigation. | Lack of selectivity can lead to widespread and potentially undesirable changes in gene expression, with a higher risk of toxicity. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Trichostatin A. It is important to note that the data is derived from different studies and experimental systems, and direct comparisons should be made with caution.
Table 1: In Vitro HDAC Inhibition
| Compound | Target HDACs | IC50 (nM) | Reference |
| This compound | HDAC4 | 10 | [1] |
| HDAC5 | 20 | [1] | |
| HDAC7 | 20 | [1] | |
| HDAC9 | 30 | [1] | |
| Trichostatin A | Class I & II HDACs | ~1-20 (for various HDACs) | [2] |
Table 2: In Vivo Efficacy in Mouse Models (Various Diseases)
| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |
| Trichostatin A | Spinal Muscular Atrophy (SMA) | 10 mg/kg, i.p., daily | Increased SMN protein levels, improved motor function and survival.[3][6] | [3][6] |
| Amyotrophic Lateral Sclerosis (ALS) | Not specified | Ameliorated motoneuron death and axonal degeneration, enhanced motor function, and increased survival.[5] | [5] | |
| MC1568 (Selective Class IIa Inhibitor) | Adriamycin-induced nephropathy | Not specified | Ameliorated proteinuria and podocyte injury.[11] | [11] |
Note: In vivo efficacy data for this compound in HD models is not yet publicly available. The data for MC1568 is provided as an example of a selective Class IIa HDAC inhibitor's in vivo activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway: Selective vs. Pan-HDAC Inhibition in HD
Caption: Contrasting signaling of selective and pan-HDAC inhibitors in HD.
Experimental Workflow for In Vivo Evaluation
Caption: General workflow for in vivo comparison of HDAC inhibitors in HD models.
Detailed Experimental Protocols
The following are generalized protocols for the in vivo administration of selective and pan-HDAC inhibitors in mouse models of Huntington's disease, based on published studies. Researchers should optimize these protocols for their specific experimental design and animal model.
Protocol 1: Administration of a Selective Class IIa HDAC Inhibitor (e.g., this compound)
Note: A specific published in vivo protocol for this compound in an HD model is not yet available. This protocol is a general guide based on the administration of other selective HDAC inhibitors in mice.
-
Compound Preparation:
-
Dissolve this compound in a vehicle appropriate for its solubility and route of administration (e.g., a solution of DMSO, Tween 80, and saline for intraperitoneal injection). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
-
Animal Model and Dosing:
-
Use a validated mouse model of HD (e.g., R6/2 or Q175).
-
Determine the optimal dose based on pharmacokinetic and pharmacodynamic studies. For a novel compound like this compound, a dose-ranging study is recommended.
-
Administer the compound via the intended clinical route, if known, or a common preclinical route such as intraperitoneal (i.p.) injection or oral gavage.
-
Administer the compound daily or on a schedule determined by its half-life and desired target engagement.
-
-
Treatment Duration:
-
The treatment duration will depend on the HD model and the endpoints being measured. For the R6/2 model, treatment may begin pre-symptomatically and continue for several weeks. For the Q175 model, a longer treatment period may be necessary to observe significant effects.
-
-
Control Group:
-
Administer the vehicle solution to a control group of HD mice.
-
-
Outcome Measures:
-
Monitor body weight and general health throughout the study.
-
Conduct behavioral tests (e.g., rotarod, open field) at regular intervals to assess motor function.
-
At the end of the study, collect brain tissue for molecular and histological analysis (e.g., Western blotting for acetylated histones, qPCR for gene expression, immunohistochemistry for neuronal markers).
-
Protocol 2: Administration of Trichostatin A (TSA)
This protocol is adapted from studies using TSA in various mouse models.
-
Compound Preparation:
-
Dissolve Trichostatin A in a suitable solvent, such as DMSO, to create a stock solution.
-
For injections, further dilute the stock solution in a sterile vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. The final DMSO concentration should be minimized.
-
-
Animal Model and Dosing:
-
Treatment Schedule:
-
Treatment Duration:
-
The duration of treatment will vary depending on the study's objectives and the progression of the disease in the chosen mouse model.
-
-
Control Group:
-
A control group of HD mice should receive injections of the vehicle solution on the same schedule as the TSA-treated group.
-
-
Outcome Measures:
Conclusion
The choice between a selective Class IIa HDAC inhibitor like this compound and a pan-HDAC inhibitor like Trichostatin A for research in Huntington's disease models depends on the specific scientific question being addressed. TSA, as a potent and well-studied pan-HDAC inhibitor, is a valuable tool for investigating the broad consequences of HDAC inhibition. However, the field is increasingly moving towards more selective inhibitors with the aim of maximizing therapeutic benefit while minimizing off-target effects. This compound represents a promising step in this direction, and future studies detailing its in vivo efficacy in HD models are eagerly awaited by the research community. This guide provides a framework for understanding the key differences between these two compounds and for designing experiments to further elucidate the therapeutic potential of HDAC inhibition in Huntington's disease.
References
- 1. Hdac4 Interactions in Huntington's Disease Viewed Through the Prism of Multiomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
- 3. Trichostatin A increases SMN expression and survival in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Smn-Independent Beneficial Effects of Trichostatin A on an Intermediate Mouse Model of Spinal Muscular Atrophy | PLOS One [journals.plos.org]
- 5. Treatment with trichostatin A initiated after disease onset delays disease progression and increases survival in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trichostatin A increases SMN expression and survival in a mouse model of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichostatin A attenuates airway inflammation in mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of trichostatin A on mRNA expression of chromatin structure-, DNA methylation-, and development-related genes in cloned mouse blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trichostatin A promotes the generation and suppressive functions of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Histone Deacetylase Class IIa With MC1568 Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of CHDI-00484077: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of CHDI-00484077, a potent and selective class IIa histone deacetylase (HDAC) inhibitor. This document outlines experimental data for this compound and compares its performance with other class IIa HDAC inhibitors, offering detailed protocols for key validation assays.
Executive Summary
This compound is a central nervous system (CNS)-penetrant small molecule inhibitor targeting class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes are implicated in the pathogenesis of Huntington's disease, making inhibitors like this compound promising therapeutic candidates. Validating that such a compound reaches and binds to its intended targets within a cellular context is a critical step in drug development. This guide explores established experimental techniques for confirming and quantifying the target engagement of this compound in cells and provides a comparative analysis with other relevant inhibitors.
Comparative Analysis of Class IIa HDAC Inhibitors
| Compound | HDAC4 IC50 (nM) | HDAC5 IC50 (nM) | HDAC7 IC50 (nM) | HDAC9 IC50 (nM) | Other HDACs IC50 (nM) |
| This compound | 10 | 20 | 20 | 30 | >10,000 (for HDAC1, 2, 3, 6, 8, 10, 11)[1] |
| TMP195 | 111[2] | 106[2] | 46[2] | 9[2] | >10,000 (for other HDACs)[2] |
| LMK-235 | 11.9[3][4] | 4.22[3] | - | - | 55.7 (HDAC6), 320 (HDAC1), 881 (HDAC2), 852 (HDAC11), 1278 (HDAC8)[3] |
Methodologies for Validating Cellular Target Engagement
Several robust methods exist to confirm and quantify the interaction of a compound with its target protein within intact cells. These assays provide more physiologically relevant data than traditional biochemical assays.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify drug-target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Experimental Workflow:
Detailed Protocol (CETSA with Western Blot Detection):
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time to allow compound uptake.[5]
-
-
Heat Challenge:
-
Cell Lysis and Protein Separation:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors (e.g., RIPA buffer or buffer with NP-40).[2][5] This can be achieved through freeze-thaw cycles or detergent-based lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant, which contains the soluble protein fraction.[1]
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize the protein concentrations for all samples.[5]
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.[5]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane and probe with a primary antibody specific for the target HDAC (e.g., anti-HDAC4).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL detection system.[1][5]
-
-
Data Analysis:
-
Quantify the band intensities for the target HDAC at each temperature point.[1]
-
Normalize the intensities to the lowest temperature point, which represents 100% soluble protein.
-
Plot the normalized intensities against temperature to generate melt curves for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method that quantifies compound binding to a target protein. It relies on energy transfer from a NanoLuc® luciferase-tagged HDAC to a fluorescent tracer that binds to the same protein. A competing compound like this compound will displace the tracer, leading to a decrease in the BRET signal.
Signaling Pathway:
Quantitative Chemical Proteomics
This approach uses affinity chromatography with immobilized HDAC inhibitors to capture HDAC complexes from cell lysates. By competing with a known binder, the potency of a test compound like this compound can be determined. Subsequent mass spectrometry-based proteomic analysis identifies and quantifies the proteins that are competed off by the free inhibitor.
Experimental Workflow:
Detailed Protocol (Quantitative Chemical Proteomics):
-
Cell Lysate Preparation:
-
Harvest cultured cells and prepare cell extracts that maintain native protein complexes.[7]
-
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of this compound to allow the compound to bind to its target HDACs.[8]
-
-
Affinity Capture:
-
Add an affinity matrix consisting of a broad-spectrum HDAC inhibitor immobilized on beads (e.g., sepharose).[8] This matrix will bind to HDACs that are not already occupied by this compound.
-
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Label the peptides from each concentration point with isobaric tags (e.g., TMT reagents) for multiplexed quantitative analysis.[8]
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Identify and quantify the peptides (and thus the proteins) in each sample.
-
The abundance of target HDACs captured on the beads will decrease as the concentration of this compound increases.
-
Plot the protein abundance against the inhibitor concentration to generate dose-response curves and determine the IC50 value for target engagement in the cellular lysate.[9]
-
Conclusion
Validating the cellular target engagement of this compound is paramount for its development as a therapeutic for Huntington's disease. The methodologies outlined in this guide, including CETSA, NanoBRET, and quantitative chemical proteomics, provide a robust framework for confirming and quantifying the interaction of this potent and selective class IIa HDAC inhibitor with its intended targets in a physiologically relevant setting. While direct cellular IC50 data for this compound from these assays is not yet widely published, the available biochemical data strongly supports its high potency and selectivity. The detailed protocols provided herein will enable researchers to independently validate the cellular activity of this compound and compare its performance against other class IIa HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Preclinical Showdown: Comparing CHDI-00484077 and SAHA for Huntington's Disease
A detailed comparison of a selective Class IIa HDAC inhibitor versus a pan-HDAC inhibitor in preclinical Huntington's disease models, providing researchers with key data to inform future therapeutic strategies.
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by transcriptional dysregulation, a process intimately linked to the function of histone deacetylases (HDACs). HDAC inhibitors have emerged as a promising therapeutic avenue to counteract these changes. This guide provides a detailed comparison of two notable HDAC inhibitors: CHDI-00484077, a selective Class IIa HDAC inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a pan-HDAC inhibitor, based on available preclinical data.
At a Glance: Key Differences in Mechanism and Properties
This compound and SAHA differ fundamentally in their selectivity, which in turn influences their biological effects and potential therapeutic window. This compound is designed to target a specific subset of HDACs, while SAHA inhibits a broad range of these enzymes.[1][2] This distinction is critical for understanding their potential efficacy and side-effect profiles in the context of Huntington's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and SAHA from preclinical studies. It is important to note that a direct head-to-head preclinical study in an HD model has not been published. Therefore, this comparison is based on data from separate studies, and experimental conditions should be carefully considered when interpreting the results.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | Target HDAC Class | HDAC4 IC50 (µM) | HDAC5 IC50 (µM) | HDAC7 IC50 (µM) | HDAC9 IC50 (µM) | Class I/IIb HDACs |
| This compound | Class IIa | 0.01[3] | 0.02[3] | 0.02[3] | 0.03[3] | >100-fold selectivity over Class I/IIb[3] |
| SAHA (Vorinostat) | Pan-HDAC (Class I, II, IV) | - | - | - | - | Broad inhibition across Class I and IIb HDACs[1][4][5] |
Table 2: Preclinical Efficacy in Huntington's Disease Mouse Models
| Compound | Mouse Model | Treatment Regimen | Key Efficacy Readout | Outcome |
| This compound | - | - | - | Efficacy data in HD mouse models not yet published. |
| SAHA (Vorinostat) | R6/2 | 0.67 g/L in drinking water (complexed with cyclodextrin) from 5 weeks of age[6] | Rotarod Performance | Significantly improved motor performance at 8, 10, and 12 weeks of age[6] |
| R6/2 | 0.67 g/L in drinking water[6] | Survival | No significant effect on survival[7][8] | |
| R6/2 | Chronic treatment | mHTT Aggregates | Reduced SDS-insoluble aggregate load in the cortex and brain stem[9] | |
| R6/2 | Chronic treatment | Gene Expression | Restoration of cortical Bdnf transcript levels[9] |
Table 3: Pharmacokinetic Properties
| Compound | Property | Value |
| This compound | CNS Penetration | CNS-penetrant with suitable exposure for in vivo studies in mice[3] |
| SAHA (Vorinostat) | CNS Penetration | Crosses the blood-brain barrier and increases histone acetylation in the brain[6][10] |
| Efflux | May be a substrate for efflux transporters at the blood-brain barrier[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are the protocols for key experiments cited in this guide.
SAHA Treatment and Rotarod Analysis in R6/2 Mice
-
Animal Model: The R6/2 transgenic mouse model of Huntington's disease was used.[6] These mice express exon 1 of the human huntingtin gene with an expanded CAG repeat, leading to a progressive neurological phenotype.[7][11]
-
Drug Administration: SAHA was complexed with 2-hydroxypropyl-β-cyclodextrin and administered orally in the drinking water at a concentration of 0.67 g/L, starting at 5 weeks of age.[6]
-
Rotarod Test: Motor coordination and balance were assessed using an accelerating rotarod. Mice were placed on the rotating rod, which accelerated from a starting speed to a final speed over a set time. The latency to fall from the rod was recorded.[6] Testing was performed at 8, 10, and 12 weeks of age.[6]
In Vitro HDAC Inhibition Assay for this compound
-
Assay Principle: The inhibitory activity of this compound against recombinant human Class IIa HDACs (HDAC4, 5, 7, and 9) was determined using a biochemical assay. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated.
-
Methodology: Specific details of the assay conditions, including substrate concentrations and incubation times, can be found in the primary publication by Stott et al. (2021) in ACS Medicinal Chemistry Letters.[3]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams were generated using the DOT language.
Figure 1: Differential HDAC Inhibition by SAHA and this compound.
References
- 1. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
- 5. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. scantox.com [scantox.com]
- 8. researchgate.net [researchgate.net]
- 9. SAHA decreases HDAC 2 and 4 levels in vivo and improves molecular phenotypes in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, ameliorates motor deficits in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. conservancy.umn.edu [conservancy.umn.edu]
Unveiling the Specificity of CHDI-00484077: A Comparative Guide to HDAC Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the precise target engagement of a histone deacetylase (HDAC) inhibitor is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of CHDI-00484077's specificity against other HDAC classes, supported by experimental data and protocols.
This compound has emerged as a potent and highly selective inhibitor of class IIa histone deacetylases (HDACs).[1][2] This targeted approach offers a significant advantage in minimizing off-target effects that can be associated with pan-HDAC inhibitors. This guide will delve into the quantitative data that substantiates this selectivity and provide the necessary experimental framework for its verification.
Comparative Inhibitory Activity of HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative HDAC inhibitors against various HDAC classes. This data highlights the exceptional selectivity of this compound for class IIa HDACs.
| Inhibitor | Class I (HDAC1, 2, 3, 8) IC50 (nM) | Class IIa (HDAC4, 5, 7, 9) IC50 (nM) | Class IIb (HDAC6, 10) IC50 (nM) | Class IV (HDAC11) IC50 (nM) | Selectivity Profile |
| This compound | >150-fold higher than Class IIa[3] | HDAC4: 10, HDAC5: 20, HDAC7: 20, HDAC9: 30[1] | >150-fold higher than Class IIa[3] | Data not available | Class IIa Selective |
| Trichostatin A | ~0.1-0.3 µM for HDAC1, 3[4] | Active | Active | Active | Pan-HDAC |
| Quisinostat | HDAC1: 0.11, HDAC2: 0.33[5] | HDAC4: 0.64[5] | HDAC10: 0.46[5] | HDAC11: 0.37[5] | Pan-HDAC |
| Entinostat (MS-275) | HDAC1: ~300, HDAC3: ~8000[4] | Low Activity | Low Activity | Data not available | Class I Selective |
| Domatinostat | HDAC1: 1200, HDAC2: 1120, HDAC3: 570[5] | Low Activity | Low Activity | Data not available | Class I Selective |
| ACY-738 | 60- to 1500-fold less active than Class IIb[5] | Low Activity | HDAC6: 1.7[5] | Data not available | Class IIb Selective |
| Tubacin | ~350-fold less active than Class IIb[5] | Low Activity | HDAC6: 4[5] | Data not available | Class IIb Selective |
Experimental Protocols
The determination of HDAC inhibitor specificity is typically achieved through in vitro enzymatic assays. The following is a generalized protocol for a fluorometric assay that can be adapted for various recombinant human HDAC isoforms.
General Fluorometric HDAC Activity Assay
Objective: To determine the IC50 value of an inhibitor against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC4, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
Test compound (HDAC inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme diluted in assay buffer to each well.
-
Add the diluted test compound to the corresponding wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Trichostatin A).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution typically contains a protease to cleave the deacetylated substrate, releasing the fluorophore, and a potent HDAC inhibitor to stop further deacetylation.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining HDAC inhibitor specificity.
Caption: Workflow for determining HDAC inhibitor IC50 values.
Caption: Mechanism of HDAC inhibition on gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHDI 00484077 | Selective IIa HDAC inhibitor | TargetMol [targetmol.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Validating the Effects of CHDI-00484077: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in the validation process. This guide provides a comprehensive comparison of the effects of the class IIa histone deacetylase (HDAC) inhibitor, CHDI-00484077, with the highly specific genetic knockdown of its targets using small interfering RNA (siRNA). This comparison is crucial for validating that the observed cellular and phenotypic changes are indeed a result of inhibiting the intended targets: HDAC4, HDAC5, HDAC7, and HDAC9.
This guide will delve into the experimental data, detailed protocols, and the underlying signaling pathways to provide a clear and objective comparison for researchers working on therapeutic strategies for neurodegenerative disorders like Huntington's disease.
Comparative Analysis: this compound vs. siRNA Knockdown
Conversely, small molecule inhibitors offer the advantage of being readily applicable as potential therapeutics. However, they can have off-target effects, making validation with a genetic method like siRNA knockdown essential.
Below are tables summarizing the expected and observed effects based on available research.
Table 1: Molecular Effects Comparison
| Feature | This compound (Class IIa HDAC Inhibitor) | siRNA-mediated Knockdown (HDAC4, 5, 7, 9) |
| Target(s) | HDAC4, HDAC5, HDAC7, HDAC9 enzymatic activity | HDAC4, HDAC5, HDAC7, HDAC9 mRNA and protein levels |
| Mechanism of Action | Inhibition of deacetylase activity | mRNA degradation leading to reduced protein expression |
| Specificity | High selectivity for class IIa HDACs, but potential for off-target effects on other proteins. | High sequence-specific knockdown of target HDACs; potential for off-target effects on other genes with sequence homology. |
| Effect on Histone Acetylation | Increased acetylation of histone and non-histone protein substrates of class IIa HDACs. | Indirectly leads to increased acetylation of substrates due to the absence of the deacetylating enzyme. |
| Gene Expression Changes | De-repression of genes regulated by MEF2 and other transcription factors that are targets of class IIa HDACs. | Similar de-repression of target genes as a direct consequence of reduced HDAC protein levels. |
Table 2: Phenotypic Effects Comparison in a Huntington's Disease Context
| Phenotype | This compound (Expected/Observed) | siRNA Knockdown of Class IIa HDACs (Expected/Observed) |
| Mutant Huntingtin (mHTT) Aggregation | Potential reduction in mHTT aggregation. | Potential reduction in mHTT aggregation. |
| Neuronal Viability/Survival | Increased neuronal survival and protection against mHTT toxicity. | Increased neuronal survival and protection against mHTT toxicity.[1] |
| Neurite Outgrowth | Promotion of neurite outgrowth and improved neuronal morphology. | Studies have shown that siRNA knockdown of HDAC5 and HDAC9 promotes neurite growth.[2] |
| Transcriptional Dysregulation | Correction of transcriptional dysregulation observed in Huntington's disease models. | Correction of transcriptional dysregulation by preventing the repressive action of class IIa HDACs on key neuronal genes. |
| Neuronal Function | Improvement in synaptic function and neuronal network activity. | Potential improvement in neuronal network function as a consequence of improved cell health and gene expression. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Class IIa HDACs
Caption: Class IIa HDACs shuttle between the nucleus and cytoplasm, a process regulated by phosphorylation.
Experimental Workflow for Comparison
Caption: A generalized workflow for the comparative validation of this compound using siRNA knockdown.
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of Class IIa HDACs in Neuronal Cells
This protocol provides a general guideline for the transfection of siRNAs into neuronal cell lines (e.g., SH-SY5Y) or primary neurons to study the effects of knocking down HDAC4, HDAC5, HDAC7, and HDAC9. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Culture medium and supplements
-
siRNAs targeting HDAC4, HDAC5, HDAC7, and HDAC9 (validated sequences recommended)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent suitable for neuronal cells (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Multi-well culture plates
-
Reagents for downstream analysis (qPCR, Western blot, etc.)
Procedure:
-
Cell Seeding: The day before transfection, seed the neuronal cells in multi-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., 10-20 pmol for a 24-well plate) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
The medium can be changed after 4-6 hours if toxicity is a concern.
-
Harvest cells for analysis at 24-72 hours post-transfection. The optimal time will depend on the stability of the target proteins and the specific assay.
-
-
Validation of Knockdown:
-
Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qPCR).
-
Confirm the reduction in protein levels using Western blotting.
-
Protocol 2: In Vitro Assays for Huntington's Disease Phenotypes
A variety of in vitro assays can be used to assess the therapeutic potential of interventions like this compound and siRNA knockdown in Huntington's disease models.[3][4][5][6][7]
1. Mutant Huntingtin (mHTT) Aggregation Assay:
-
Principle: Measures the formation of intracellular mHTT aggregates, a key pathological hallmark of Huntington's disease.
-
Method: Use of automated microscopy and image analysis to quantify the number and size of fluorescently tagged mHTT aggregates in cells. Filter retardation assays can also be used to capture and quantify aggregated protein.
2. Cell Viability and Toxicity Assays:
-
Principle: Assesses the protective effects of the treatment against mHTT-induced cell death.
-
Methods: Standard assays such as MTT, MTS, or CellTiter-Glo can be used to measure metabolic activity as an indicator of cell viability. LDH release assays can measure cytotoxicity.
3. Neurite Outgrowth Assay:
-
Principle: Quantifies the length and branching of neurites to assess neuronal morphology and health.
-
Method: Immunofluorescence staining for neuronal markers (e.g., β-III tubulin) followed by automated image analysis to measure neurite length and complexity.
4. High-Content Imaging and Analysis:
-
Principle: A powerful, multi-parametric approach to simultaneously assess various cellular phenotypes, including cell morphology, protein localization, and organelle health.
-
Method: Automated microscopy and sophisticated image analysis software are used to extract quantitative data from large cell populations.
5. Functional Neuronal Assays:
-
Principle: Measures the electrical activity and connectivity of neuronal networks.
-
Method: Multi-electrode array (MEA) platforms can record the spontaneous firing and network bursting of cultured neurons, providing insights into functional deficits and their potential rescue by therapeutic interventions.[4][5][6]
By employing these rigorous experimental approaches, researchers can effectively validate the on-target effects of this compound and build a strong case for its therapeutic potential in Huntington's disease and other neurodegenerative disorders. The use of siRNA knockdown as a gold-standard for target validation is an indispensable part of this process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. Developing Next-Generation In Vitro Phenotypic Assays for Huntington’s Disease | Technology Networks [technologynetworks.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. selectscience.net [selectscience.net]
- 7. Huntington's Disease Model based In Vitro Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
The Synergistic Potential of CHDI-00484077 in Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of CHDI-00484077 with other neuroprotective compounds remains to be published, its classification as a potent and selective Class IIa histone deacetylase (HDAC) inhibitor allows for a comparative analysis based on the well-documented synergistic activities of other HDAC inhibitors. This guide provides an objective comparison of the potential synergistic neuroprotection that could be achieved by combining this compound with other neuroprotective agents, supported by experimental data from studies on similar compounds.
Mechanism of Action: The Role of Class IIa HDAC Inhibition in Neuroprotection
This compound is a central nervous system (CNS)-penetrant Class IIa HDAC inhibitor. Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) are crucial regulators of gene expression in neurons. Their inhibition has been shown to be neuroprotective in various models of neurodegenerative diseases, including Huntington's disease. The primary mechanism involves the modulation of transcription factors, such as MEF2, which are critical for neuronal survival and function. By inhibiting Class IIa HDACs, compounds like this compound can lead to a more open chromatin state, allowing for the expression of pro-survival and neuroprotective genes.
Comparative Analysis of Synergistic Neuroprotection
Based on preclinical evidence from studies involving other HDAC inhibitors, particularly the Class I and IIa inhibitor valproic acid (VPA), two promising areas for synergistic combination therapies with this compound emerge: combination with GSK-3 inhibitors and with activators of the SIRT1 pathway.
Table 1: Synergistic Neuroprotection of HDAC Inhibitors with Lithium (a GSK-3 Inhibitor)
| Outcome Measure | Lithium (GSK-3 Inhibitor) Alone | Valproic Acid (HDAC Inhibitor) Alone | Lithium + Valproic Acid (Combination) | Potential Implication for this compound |
| Cell Viability (Glutamate-induced excitotoxicity in cerebellar granule neurons) | Minimal to no protection | Minimal to no protection | Complete blockade of neurotoxicity[1][2] | Combining this compound with a GSK-3 inhibitor could offer significant neuroprotection against excitotoxicity, a key pathological mechanism in many neurodegenerative diseases. |
| GSK-3α/β Serine Phosphorylation (Inhibition) | Increased phosphorylation | No significant change | Potentiated increase in phosphorylation[1][2][3] | The synergistic effect is likely mediated through enhanced inhibition of GSK-3, a key regulator of apoptosis and inflammation. This compound could potentially amplify the neuroprotective effects of GSK-3 inhibitors. |
| β-catenin-dependent Transcriptional Activity | Increased activity | Increased activity | Potentiated increase in activity[1][2] | Enhanced activation of the Wnt/β-catenin pathway, which promotes cell survival and neurogenesis, is a likely downstream effect of the combination. |
Table 2: Synergistic Neuroprotection of HDAC Inhibitors with Resveratrol (B1683913) (SIRT1 Activator)
| Outcome Measure | Resveratrol (SIRT1 Activator) Alone | Valproic Acid (HDAC Inhibitor) Alone | Resveratrol + Valproic Acid (Combination) | Potential Implication for this compound |
| Infarct Volume Reduction (MCAO model of stroke) | Significant reduction at high doses | Significant reduction at high doses | Significant reduction at sub-threshold doses[4][5][6] | Combining this compound with a SIRT1 activator like resveratrol may allow for lower, more tolerable doses of each compound while achieving robust neuroprotection. |
| Neuronal Viability (Oxygen-Glucose Deprivation) | Neuroprotective at 100 nmol/mL | Neuroprotective at 100 nmol/mL | Maximal neuroprotection at 3 nmol/mL (Resveratrol) + 1 nmol/mL (VPA)[4][7] | This highlights the potential for strong synergy in protecting neurons from ischemic and oxidative stress. |
| Histone H3 Acetylation | No significant change | Increased acetylation | Restored acetylation levels[4][5] | The combination therapy effectively reverses the pathological deacetylation of histones associated with neuronal injury. |
| RelA(K310) Acetylation (Pro-apoptotic) | No significant change | No significant change | Reduced acetylation[4][6] | The synergistic effect involves the modulation of non-histone proteins, leading to the suppression of apoptotic signaling pathways. |
Experimental Protocols
The following are detailed methodologies from key experiments that demonstrate the synergistic neuroprotective effects of HDAC inhibitors in combination with other compounds. These protocols can serve as a foundation for designing future studies involving this compound.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
-
Cell Culture: Primary cerebellar granule cells are isolated from postnatal day 8 rat pups and cultured in vitro.
-
Treatment: Cells are pretreated with the test compounds (e.g., this compound, a GSK-3 inhibitor, or their combination) for a specified period (e.g., 24-48 hours).
-
Induction of Excitotoxicity: Glutamate (B1630785) (e.g., 100 µM) is added to the culture medium to induce neuronal death.
-
Assessment of Neuroprotection: Cell viability is quantified 24 hours after glutamate exposure using methods such as the MTT assay or by counting viable cells after staining with fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1).
-
Mechanism Analysis: Western blotting can be used to assess the phosphorylation status of GSK-3 and the levels of downstream signaling molecules like β-catenin.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
-
Animal Model: Adult male mice or rats are subjected to transient MCAO to induce focal cerebral ischemia.
-
Treatment: The test compounds (e.g., this compound, resveratrol, or their combination) are administered at specified doses and time points relative to the ischemic insult (e.g., intraperitoneally at the time of reperfusion).
-
Assessment of Neurological Deficits: Neurological function is assessed at various time points (e.g., 24, 48, and 72 hours) after MCAO using a standardized neurological deficit scoring system.
-
Measurement of Infarct Volume: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
-
Molecular Analysis: Brain tissue from the ischemic penumbra can be collected for analysis of histone acetylation, protein expression (e.g., Bcl-2, Bax), and inflammatory markers by Western blotting, immunohistochemistry, or qPCR.
Visualizing the Pathways and Workflows
Caption: Synergistic pathway of this compound and a GSK-3 inhibitor.
Caption: Synergistic pathway of this compound and a SIRT1 activator.
Caption: Hypothetical workflow for testing this compound synergy.
Conclusion
While direct evidence for the synergistic effects of this compound is not yet available, the extensive research on other HDAC inhibitors strongly suggests its high potential for combination therapies in neurodegenerative diseases. The convergence of Class IIa HDAC inhibition with pathways modulated by GSK-3 inhibitors and SIRT1 activators presents a compelling rationale for future investigations. The experimental frameworks outlined in this guide provide a robust starting point for elucidating the synergistic neuroprotective potential of this compound, with the ultimate goal of developing more effective treatments for devastating neurological disorders.
References
- 1. Synergistic Neuroprotective Effects of Lithium and Valproic Acid or Other Histone Deacetylase Inhibitors in Neurons: Roles of Glycogen Synthase Kinase-3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic neuroprotective effects of lithium and valproic acid or other histone deacetylase inhibitors in neurons: roles of glycogen synthase kinase-3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMBINED LITHIUM AND VALPROATE TREATMENT DELAYS DISEASE ONSET, REDUCES NEUROLOGICAL DEFICITS AND PROLONGS SURVIVAL IN AN ALS MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synergistic Association of Valproate and Resveratrol Reduces Brain Injury in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Association of Valproate and Resveratrol Reduces Brain Injury in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of CHDI-00484077 Findings in Huntington's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical findings related to CHDI-00484077, a central nervous system (CNS)-penetrant Class IIa histone deacetylase (HDAC) inhibitor, in the context of various Huntington's Disease (HD) models. Due to the limited publicly available efficacy data for this compound in these models, this document focuses on its established characteristics and provides a comparative framework using data from other relevant HDAC inhibitors tested in well-established HD mouse models.
Introduction to this compound
This compound is a potent and selective inhibitor of Class IIa HDACs, specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1] Developed for Huntington's Disease research, its therapeutic rationale is based on the hypothesis that correcting transcriptional dysregulation through HDAC inhibition may ameliorate disease pathology. The initial characterization of this compound (also referred to as Compound 12) has demonstrated its suitability for in vivo studies, with a favorable pharmacokinetic profile and CNS penetration.[2]
Mechanism of Action: Class IIa HDAC Inhibition
Class IIa HDACs are implicated in the pathogenesis of Huntington's Disease through their role in regulating gene expression. In HD, the mutant huntingtin protein (mHTT) can interfere with the function of histone acetyltransferases (HATs), leading to histone hypoacetylation and transcriptional repression of genes crucial for neuronal survival. By inhibiting Class IIa HDACs, this compound aims to restore the balance of histone acetylation, thereby reactivating the expression of these neuroprotective genes.
Quantitative Data Summary
As direct comparative efficacy data for this compound across different HD models is not publicly available, this section presents the known properties of this compound and comparative data from other Class I and II HDAC inhibitors tested in standard HD mouse models.
Table 1: In Vitro Potency of this compound [1]
| HDAC Isoform | IC50 (µM) |
| HDAC4 | 0.01 |
| HDAC5 | 0.02 |
| HDAC7 | 0.02 |
| HDAC9 | 0.03 |
| HDAC1 | 17 |
| HDAC2 | 27 |
| HDAC3 | 10 |
| HDAC6 | 22 |
| HDAC8 | 2.0 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
Data from Stott et al. (2021) indicates that this compound is CNS-penetrant with a suitable profile for in vivo studies. Specific quantitative parameters from the primary publication are summarized below.
| Parameter | Value |
| Brain/Plasma Ratio | Data not explicitly provided in abstract |
| Half-life | Data not explicitly provided in abstract |
| Clearance | Data not explicitly provided in abstract |
Table 3: Comparative Efficacy of Other HDAC Inhibitors in HD Mouse Models
| Compound | HD Model | Key Findings | Reference |
| HDACi 4b (Pimelic Diphenylamide) | R6/2 | Improved motor performance, attenuated brain weight loss and striatal atrophy. | Thomas et al., 2008[3] |
| RGFP966 (HDAC3 inhibitor) | N171-82Q | Improved motor deficits on rotarod and open field, neuroprotective effects on striatal volume. | Jia et al., 2016[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols typically employed in the pre-clinical evaluation of HDAC inhibitors in HD mouse models.
Pharmacokinetic Analysis
To determine the pharmacokinetic profile of a compound like this compound, the following steps are generally taken:
-
Animal Dosing: Male C57BL/6J mice are often used. The compound is administered via intravenous (IV) and oral (PO) routes at specific doses.
-
Sample Collection: Blood samples are collected at various time points post-administration. Brain tissue is also collected to determine CNS penetration.
-
Bioanalysis: Plasma and brain homogenate concentrations of the compound are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and brain/plasma ratio are calculated using appropriate software.
Pharmacodynamic Assay (Histone Acetylation)
A surrogate pharmacodynamic readout was developed for this compound to measure its in vivo effects on HDAC activity[2]:
-
Dosing: Mice are dosed with the compound.
-
Tissue Collection: Brain tissue is collected at specific time points after dosing.
-
Western Blot Analysis: Protein is extracted from the brain tissue, and Western blotting is performed to measure the levels of acetylated histones (e.g., acetyl-H4K12) as a marker of HDAC inhibition.
-
EC50 Estimation: The in vivo EC50 (the concentration at which 50% of the maximum effect is observed) is estimated by correlating brain exposure with the pharmacodynamic response.
Behavioral Testing in HD Mouse Models
Motor function is a key phenotypic outcome measured in HD mouse models.
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Open Field Test: This test measures general locomotor activity and exploratory behavior.
Neuropathology Assessment
To evaluate the neuroprotective effects of a compound, post-mortem brain tissue analysis is conducted.
-
Brain Weight and Regional Volume: Brains are weighed, and the volumes of specific regions like the striatum and cortex are measured using stereological methods.
-
Immunohistochemistry: Brain sections are stained for markers of neurodegeneration, such as mutant huntingtin aggregates (using antibodies like EM48).
Experimental Workflow Visualization
Comparison of Huntington's Disease Mouse Models
The choice of animal model is critical for the translatability of pre-clinical findings. The R6/2, BACHD, and YAC128 mouse models are widely used in HD research, each with distinct characteristics.
Table 4: Characteristics of Common HD Mouse Models
| Feature | R6/2 | BACHD (Bacterial Artificial Chromosome HD) | YAC128 (Yeast Artificial Chromosome 128) |
| Genetic Construct | Exon 1 of human HTT with ~150 CAG repeats | Full-length human mHTT with 97 mixed CAG/CAA repeats | Full-length human mHTT with 128 CAG repeats |
| Disease Onset | Rapid and early (motor deficits by 5-6 weeks) | Slower, more progressive (motor deficits around 2 months) | Progressive (motor learning deficits at 2 months) |
| Key Phenotypes | Motor deficits, weight loss, early death, striatal atrophy | Motor deficits, psychiatric-like behaviors, late-onset neuropathology | Motor and cognitive deficits, selective striatal and cortical atrophy |
| Advantages | Rapid disease progression allows for shorter study durations. | Expresses full-length human mHTT, stable CAG repeat. | Expresses full-length human mHTT, progressive neurodegeneration similar to human HD. |
| Limitations | Truncated protein may not fully recapitulate all aspects of HD pathology. | Milder and later-onset neuropathology compared to R6/2. | Slower disease progression requires longer studies. |
| References | Mangiarini et al., 1996[6]; Stack et al., 2005[6] | Gray et al., 2008[7][8] | Slow et al., 2003[9][10] |
Conclusion
This compound is a promising CNS-penetrant Class IIa HDAC inhibitor with a well-defined in vitro profile. While its initial characterization supports its use in pre-clinical HD research, comprehensive efficacy studies across different HD models are not yet publicly available. The information provided in this guide on the characteristics of various HD models and the efficacy of other HDAC inhibitors serves as a valuable framework for designing and interpreting future cross-validation studies of this compound. Such studies will be crucial to fully understand its therapeutic potential for Huntington's Disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of potent and selective class IIa histone deacetylase (HDAC) inhibitors as a potential therapy for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HDAC inhibitor 4b ameliorates the disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 6. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]
- 7. Full-length human mutant huntingtin with a stable polyglutamine repeat can elicit progressive and selective neuropathogenesis in BACHD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progressive synaptic pathology of motor cortical neurons in a BAC transgenic mouse model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive Dysfunction Precedes Neuropathology and Motor Abnormalities in the YAC128 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for CHDI-00484077
Researchers, scientists, and drug development professionals handling CHDI-00484077 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This document provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, a CNS-penetrant class IIa HDAC inhibitor used in Huntington's disease research.[1][2][3][4][5]
Chemical and Physical Properties
A clear understanding of the compound's properties is fundamental to safe handling and disposal.
| Property | Value |
| CAS Number | 3025894-92-9 |
| Molecular Formula | C18H21F3N4O2 |
| Molecular Weight | 382.38 g/mol |
| Storage | Store at -20°C as a powder. In DMSO, store at 4°C for up to 2 weeks and -80°C for up to 6 months.[5] |
Disposal Procedures
Due to the limited availability of comprehensive hazard data for this compound, it is imperative to treat this compound as hazardous waste. All disposal activities must be conducted through a licensed waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and personal protective equipment (PPE), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is securely sealed.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "3025894-92-9," and any known hazard information.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.
-
Provide the disposal company with all available safety information, including the Safety Data Sheet (SDS).
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Restrict access to the area and post warning signs.
-
-
Personal Protective Equipment (PPE):
-
Before attempting to clean the spill, all personnel involved must wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat or chemical-resistant apron
-
A respirator, if there is a risk of inhaling dust or aerosols
-
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills (e.g., solutions in DMSO), absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Place the absorbent material into the hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.
-
-
Waste Disposal:
-
Seal and label the hazardous waste container containing the spilled material and cleanup debris.
-
Arrange for disposal through a licensed waste disposal contractor.
-
Signaling Pathway and Experimental Workflow Diagrams
To provide further context for researchers working with this compound, the following diagrams illustrate relevant pathways and workflows.
References
Navigating the Safe Handling of CHDI-00484077: A Procedural Guide
For researchers and scientists engaged in drug development, ensuring laboratory safety is paramount, especially when handling novel compounds like CHDI-00484077. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on standard laboratory practices for handling potent, research-grade small molecules. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.
Core Safety and Handling Protocols
Given that this compound is a potent and selective class IIa histone deacetylase (HDAC) inhibitor, it should be handled with care to avoid potential biological effects from accidental exposure. The following PPE is recommended as a minimum standard:
Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Double gloving is recommended. |
| Body Protection | Fully buttoned laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling powders or creating stock solutions. | Minimizes inhalation of airborne particles. |
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the logical steps for safely handling this compound from receipt to disposal, emphasizing critical safety checkpoints.
Step-by-Step Operational and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation and Handling:
-
Before handling, ensure you are familiar with general safety protocols for potent compounds.
-
Always don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the solid compound or stock solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.
3. Solution Preparation:
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Handle all solutions and experimental materials containing this compound with the same level of precaution as the neat compound.
-
Avoid direct contact and aerosol generation.
5. Decontamination and Waste Disposal:
-
After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, tubes) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Dispose of all chemical waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
By adhering to these procedures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
